2-(2-Bromophenyl)-2-hydroxyacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJDHOPCQJHYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromobenzaldehyde Cyanohydrin: A Bifunctional Scaffold for Chiral API Synthesis
This guide details the technical utility, synthetic pathways, and medicinal chemistry applications of 2-bromobenzaldehyde cyanohydrin (2-bromomandelonitrile). It is designed for drug discovery professionals, focusing on the molecule's role as a bifunctional chiral scaffold.
Executive Summary
In modern drug discovery, 2-bromobenzaldehyde cyanohydrin represents a "privileged scaffold" due to its dual functionality. It combines a chiral hydroxynitrile motif —a precursor to
This guide explores the enantioselective synthesis of this intermediate and its divergence into three major pharmaceutical classes: adrenergic receptor modulators ,
Chemical Profile & Strategic Value
The strategic value of 2-bromobenzaldehyde cyanohydrin lies in its orthogonal reactivity . The cyanohydrin moiety serves as a "mask" for carbonyl reactivity while providing a chiral center, and the bromine atom allows for late-stage diversification of the aromatic core.
| Feature | Chemical Property | Drug Discovery Application |
| Chiral Center | Prochiral carbonyl | Precursor for enantiopure APIs (e.g., (R)-mandelic acids). |
| Ortho-Bromine | High steric bulk, good leaving group | Site for Suzuki/Buchwald coupling to build biaryl libraries. |
| Nitrile Group | Amphoteric (hydrolyzable/reducible) | Converts to -COOH (acids), -CH |
| Hydroxyl Group | Nucleophilic oxygen | Handle for esterification/protection or intramolecular cyclization. |
Structural Visualization
The following diagram illustrates the divergent synthesis pathways originating from the core scaffold.
Enantioselective Synthesis Protocols
Racemic cyanohydrins are easily formed using NaCN/AcOH, but drug discovery demands high enantiomeric excess (ee). Two primary methods dominate: Biocatalytic (Enzymatic) and Chemo-catalytic .
Method A: Biocatalytic Synthesis (Hydroxynitrile Lyase)
This is the gold standard for high optical purity (>98% ee). The enzyme Hydroxynitrile lyase (HNL), typically derived from Prunus amygdalus (almonds) or Hevea brasiliensis, catalyzes the addition of HCN to the aldehyde.
-
Mechanism: The enzyme binds the aldehyde in a specific orientation, facilitating the attack of cyanide from a single face (Re-face or Si-face depending on the enzyme source).
-
Protocol (R-Enantiomer):
-
Reagents: 2-Bromobenzaldehyde (10 mmol), Prunus amygdalus HNL (PaHNL), HCN source (KCN + Citrate buffer pH 5.5 or Acetone Cyanohydrin).
-
Solvent: Biphasic system (MTBE/Buffer) is preferred to suppress the non-enzymatic racemic background reaction.
-
Procedure:
-
Dissolve aldehyde in MTBE.
-
Add aqueous buffer containing PaHNL (400 U/mmol).
-
Add KCN (1.5 eq) dropwise at 0°C.
-
Stir vigorously for 4-6 hours.
-
-
Workup: Extract with Et
O, dry over Na SO , and concentrate below 40°C (cyanohydrins are thermally unstable). -
Validation: Chiral HPLC (Chiralcel OD-H column).
-
Method B: Chemical Catalysis (Salen-Ti System)
Used when enzymes are unavailable or substrate inhibition occurs.
-
Catalyst: Chiral Salen-Titanium(IV) complex.[1]
-
Cyanide Source: TMSCN (Trimethylsilyl cyanide).[2]
-
Advantage: Produces silylated cyanohydrins, which are more stable and ready for Suzuki coupling without further protection.
Medicinal Chemistry Applications
Synthesis of (R)-2-Bromomandelic Acid
The hydrolysis of the nitrile group yields mandelic acid derivatives. The ortho-bromo substituent induces a steric twist in the phenyl ring, which can enhance binding selectivity in enzyme pockets compared to the unsubstituted analog.
-
Application: Chiral auxiliary in the semi-synthesis of cephalosporins; intermediate for NSAIDs.
-
Reaction: Hydrolysis in conc. HCl at 50°C. Note: High temperatures may cause racemization; enzymatic hydrolysis (Nitrilase) is a milder alternative.
Adrenergic Scaffolds (Amino Alcohols)
Reduction of the nitrile group (using LiAlH
-
Significance: This is a core pharmacophore for
-adrenergic agonists and antagonists (beta-blockers). The 2-bromo group allows for the subsequent attachment of complex tail groups via Buchwald-Hartwig amination, enabling the creation of "super-agonist" libraries.
The "Suzuki Pivot" Strategy
A major challenge in medicinal chemistry is the "Escape from Flatland." 2-bromobenzaldehyde cyanohydrin allows for the construction of chiral, non-planar biaryl scaffolds.
Workflow:
-
Protect: Convert the -OH of the cyanohydrin to a silyl ether (OTMS) or acetate (OAc) to prevent catalyst poisoning.
-
Couple: Perform Suzuki-Miyaura coupling with an aryl boronic acid.
-
Challenge: The bulky ortho-substituent and the labile cyanohydrin methine proton make this difficult.
-
Solution: Use specialized ligands like S-Phos or X-Phos with Pd(OAc)
and mild bases (K PO ) to prevent elimination of HCN.
-
Safety & Stability Protocols
Working with cyanohydrins requires strict adherence to safety protocols due to the equilibrium release of HCN.
-
Reversibility: Cyanohydrins exist in equilibrium with the parent aldehyde and HCN.[3]
-
Rule: Never subject unprotected cyanohydrins to high heat (>80°C) or strong base (pH > 9), as this shifts the equilibrium toward decomposition (releasing lethal HCN gas).
-
-
Stabilization: Crude cyanohydrins should be acidified (add trace H
SO or AcOH) immediately after workup to inhibit decomposition. -
Waste: All aqueous waste must be treated with bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate before disposal.
References
-
Enantioselective Synthesis (HNLs)
-
Chemical Catalysis
-
Belokon, Y. N., et al.[5] "The Asymmetric Addition of Trimethylsilyl Cyanide to Aldehydes Catalyzed by Chiral Titanium Complexes." Journal of the American Chemical Society, 1999.
-
-
Medicinal Applications
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. orgosolver.com [orgosolver.com]
- 4. researchgate.net [researchgate.net]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Unlocking the potential of mandelic acid derivatives: chemical and biological applications - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aryl Cyanohydrin Nexus: From Chiral Synthons to Bioactive Scaffolds
Executive Summary: The Chiral "Hub" of Medicinal Chemistry
Aryl cyanohydrins (
For the drug development professional, the aryl cyanohydrin is not the destination; it is the most efficient checkpoint for introducing chirality into aromatic scaffolds. They serve as the direct precursors to three critical pharmacophore classes:
-
-Amino Alcohols: The backbone of adrenergic
-blockers. - -Hydroxy Carboxylic Acids: Key motifs in ACE inhibitors and semi-synthetic antibiotics.
-
Chiral Epoxides: Versatile electrophiles for complex molecule assembly.
This guide details the strategic application, enantioselective synthesis, and rigorous handling protocols required to leverage aryl cyanohydrins in high-stakes drug discovery.
Strategic Utility: The Divergent Pathway
The utility of aryl cyanohydrins stems from the orthogonal reactivity of the nitrile and hydroxyl groups. The following diagram illustrates the "Hub" concept, mapping the cyanohydrin to downstream bioactive scaffolds.
Figure 1: Divergent synthesis pathways from a central aryl cyanohydrin intermediate.
The Gold Standard: Biocatalytic Enantioselective Synthesis
While chemical catalysis (e.g., Ti-Salen complexes, Inoue cyclic dipeptides) exists, Hydroxynitrile Lyases (HNLs) have emerged as the industrial and laboratory standard for synthesizing aryl cyanohydrins with high enantiomeric excess (ee >98%).
Why Biocatalysis?
Chemical catalysts often require ultra-low temperatures (-40°C) to suppress the non-selective background reaction (racemic addition of HCN). HNLs operate at ambient temperatures but require specific biphasic engineering to maintain enantiopurity.
Comparative Analysis: Catalyst Systems
| Feature | Hydroxynitrile Lyases (HNLs) | Chiral Lewis Acids (e.g., Ti-Salen) | Cyclic Dipeptides (Inoue) |
| Enantioselectivity (ee) | >98% (Excellent) | 85-95% (Good) | 80-90% (Moderate) |
| Reaction Temperature | 0°C to 25°C | -40°C to -78°C | -20°C to 0°C |
| Substrate Scope | Broad (Aryl/Aliphatic) | Limited (Sterics sensitive) | Limited (Aryl preferred) |
| Scalability | High (Industrial) | Moderate | Low |
| Cost | Low (Renewable) | High (Metal ligands) | Moderate |
Technical Protocol: Biphasic Enzymatic Synthesis
Objective: Synthesis of (R)-Mandelonitrile (Precursor to semi-synthetic penicillins or substituted analogues).
The Challenge: The addition of HCN to aldehydes is reversible and occurs spontaneously (and racemically) at pH > 5. The Solution: A biphasic system (Methyl tert-butyl ether (MTBE) / Aqueous Buffer pH 3.5-4.0). The enzyme resides in the aqueous phase (or interface), while the bulk substrate remains in the organic phase, limiting the non-enzymatic background reaction.
Step-by-Step Methodology
-
Reagent Preparation:
-
Buffer: 50 mM Citrate buffer, adjusted strictly to pH 3.5 . Note: Higher pH accelerates the racemic background reaction.
-
Enzyme: (R)-HNL (e.g., from Prunus amygdalus). Activity should be assayed to >100 U/mg.
-
Cyanide Source: Potassium Cyanide (KCN) dissolved in the buffer OR Acetone Cyanohydrin (transcyanidation) for safer handling.
-
-
Biphasic Setup:
-
In a jacketed reactor (cooled to 5°C), charge the organic solvent (MTBE) containing the aryl aldehyde substrate (0.5 M).
-
Add the aqueous phase containing the enzyme. Ratio Organic:Aqueous typically 10:1 to 5:1.
-
-
Reaction Initiation:
-
Slowly add HCN (generated in situ or via transcyanidation) to the stirring mixture.
-
Critical Control Point: Agitation must be sufficient to create an emulsion but not so vigorous as to denature the enzyme (shear stress).
-
-
Monitoring & Workup:
-
Monitor via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Quenching: Once conversion >95%, separate phases.
-
Stabilization: The organic phase must be acidified (add trace H₂SO₄ or p-TsOH) immediately. Neutral or basic workup will cause immediate racemization and decomposition.
-
Workflow Visualization
Figure 2: Biphasic enzymatic synthesis workflow for chiral cyanohydrins.
Medicinal Chemistry Case Study: -Blockers
The synthesis of Propranolol and related
Mechanism of Action: The (S)-enantiomer of propranolol is approximately 100 times more potent than the (R)-enantiomer. Therefore, stereocontrol is non-negotiable.
Synthetic Route:
-
Cyanation: An aryloxy-acetaldehyde is treated with (S)-HNL to yield the (S)-cyanohydrin.
-
Protection: The hydroxyl group is protected (e.g., TBDMS) to prevent side reactions.
-
Reduction: The nitrile is reduced (using LiAlH₄ or borane) to the primary amine.
-
Deprotection: Yields the chiral
-amino alcohol core.
Note: While modern industrial routes often use chiral epichlorohydrin, the cyanohydrin route remains a vital tool for generating novel analogs where the epoxide precursor is not commercially available.
Safety & Stability: The Self-Validating System
Working with cyanohydrins requires a "Self-Validating" safety protocol. You must assume the compound is trying to revert to aldehyde + HCN.
-
The Equilibrium Trap:
-
For electron-rich aryl rings,
is lower (less stable). -
Validation: Always check the NMR for the reappearance of the aldehyde proton signal. If observed, the sample is decomposing.[1]
-
-
pH Discipline:
-
Rule: Never expose aryl cyanohydrins to pH > 7 during workup or storage.
-
Storage: Store at -20°C with a trace of acid (e.g., acetic acid) to inhibit base-catalyzed decomposition.
-
-
HCN Monitoring:
-
All reactions must be conducted in a fume hood equipped with a dedicated HCN detector set to alarm at 4.7 ppm (OSHA PEL is 10 ppm).
-
References
-
Bracco, P., et al. (2016).[2] "Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review." Organic & Biomolecular Chemistry. Link
-
Griengl, H., et al. (2000).[3] "The synthesis of chiral cyanohydrins by oxynitrilases." Trends in Biotechnology. Link
-
Holt, J., & Hanefeld, U. (2009).[4] "Enantioselective Enzyme-Catalysed Synthesis of Cyanohydrins." Current Organic Synthesis. Link
-
Inoue, S., et al. (1981).[5] "Asymmetric synthesis of peptides and cyanohydrins." Nature.[6] (Foundational work on cyclic dipeptides).
-
Gassman, P. G., & Talley, J. J. (1988). "Cyanohydrin Formation: Benzophenone Cyanohydrin." Organic Syntheses. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 3. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
Solvation Dynamics and Biocatalytic Processing of 2-(2-Bromophenyl)-2-hydroxyacetonitrile: A Technical Guide
Executive Summary
As a critical cyanohydrin intermediate, 2-(2-Bromophenyl)-2-hydroxyacetonitrile (commonly referred to as o-bromomandelonitrile, CAS: 52923-21-4) plays a foundational role in the synthesis of optically active
Physicochemical Profiling & Causality of Solvation
To master the solvation of 2-(2-Bromophenyl)-2-hydroxyacetonitrile (2-BMN), one must first deconstruct its stereoelectronic architecture. The molecule features a rigid aromatic ring with a bulky, electron-withdrawing ortho-bromine atom. This specific steric configuration disrupts optimal crystal lattice packing compared to unsubstituted mandelonitrile analogs, generally rendering it a highly soluble liquid or low-melting solid at ambient temperatures[4].
When evaluated through the theoretical framework of Hansen Solubility Parameters (HSP) , the solvation behavior of 2-BMN is driven by three competing forces[5]:
-
Hydrogen Bonding (
) & Polarity ( ): The hydroxyl (-OH) and nitrile (-CN) moieties act as strong hydrogen-bond donors and acceptors. This drives its high solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethyl acetate). -
Dispersion Forces (
): The heavy, hydrophobic bulk of the brominated aromatic ring necessitates a substantial dispersive component, explaining its excellent solubility in halogenated solvents like chloroform. -
Aqueous Exclusion: Despite the polar functional groups, the hydrophobic dominance of the halogenated aromatic system results in near-total insolubility in water[3].
Quantitative Solubility Matrix
The following table synthesizes the empirical solubility data for 2-BMN across various solvent classes at 25°C, providing the mechanistic rationale behind each interaction[6],[3],.
| Solvent Class | Solvent | Empirical Solubility (25°C) | Mechanistic Causality |
| Polar Protic | Ethanol | Freely Soluble | Strong H-bond donor/acceptor matching with the -OH and -CN moieties. |
| Polar Aprotic | Ethyl Acetate | Freely Soluble | Excellent dipole-dipole stabilization; acts as an ideal organic reservoir for biphasic biocatalysis. |
| Halogenated | Chloroform | Freely Soluble | High dispersive ( |
| Non-Polar | Hexanes | Sparingly Soluble | Severe mismatch in polarity ( |
| Aqueous | Water | Insoluble | The hydrophobic aromatic bulk dominates the thermodynamic profile, preventing aqueous solvation. |
Experimental Workflows & Protocols
As a Senior Application Scientist, I mandate that all analytical and synthetic protocols be designed as self-validating systems. The following methodologies ensure thermodynamic accuracy and protect the structural integrity of the cyanohydrin.
Thermodynamic Solubility Profiling (Shake-Flask HPLC Method)
Causality: Kinetic solubility methods (such as solvent shifting) frequently overestimate solubility due to transient supersaturation. The shake-flask method guarantees true thermodynamic equilibrium.
-
Preparation: Add excess 2-BMN to 5.0 mL of the target organic solvent in a sealed amber glass vial. Rationale: Amber glass prevents the photolytic degradation of the light-sensitive cyanohydrin.
-
Equilibration: Agitate the suspension at 25°C ± 0.1°C for exactly 24 hours using a thermostatic orbital shaker. Rationale: A 24-hour window ensures complete thermodynamic equilibrium between the solid and liquid phases.
-
Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to firmly pellet any undissolved solute.
-
Quantification: Extract an aliquot of the supernatant, dilute it in the HPLC mobile phase, and inject it into the chromatograph.
-
Self-Validation (System Suitability): Utilize a Synergi-RP column (or equivalent C18) with a mobile phase of 10 mM Sodium phosphate buffer (pH 2.5) and a methanol gradient[7]. Rationale: The highly acidic pH is critical to keep any trace carboxylic acid degradation products fully protonated, ensuring sharp peak resolution and preventing peak tailing[7]. The assay is only valid if the Relative Standard Deviation (RSD) of triplicate injections is <2%.
Biphasic Biocatalytic Hydrolysis Workflow
Causality: 2-BMN is frequently hydrolyzed to 2-bromomandelic acid via nitrilase enzymes[2]. Because cyanohydrins spontaneously decompose into 2-bromobenzaldehyde and toxic hydrogen cyanide at alkaline pH, and because high substrate concentrations can denature the biocatalyst, a biphasic organic-aqueous system is strictly required.
-
Aqueous Phase Preparation: Dissolve the nitrilase enzyme in 100 mM sodium phosphate buffer adjusted to pH 8.0[2].
-
Organic Phase Preparation: Dissolve the 2-BMN substrate in or diethyl ether[6],[8]. Rationale: The organic solvent acts as a hydrophobic reservoir, keeping the aqueous concentration of 2-BMN low enough to prevent enzyme inhibition while continuously driving the reaction forward via interfacial partitioning.
-
Reaction Execution: Combine the phases (1:1 v/v) and incubate at 37°C–45°C with vigorous mechanical stirring to maximize the interfacial surface area[2].
-
Product Extraction: Upon reaction completion (monitored via chiral HPLC), acidify the aqueous phase to pH 2.0 using 1 N HCl, and extract the resulting 2-bromomandelic acid into fresh diethyl ether[8]. Rationale: Acidification protonates the newly formed carboxylate group, neutralizing its charge and forcing it into the organic extraction phase for recovery.
Mechanistic Solvation & Partitioning Pathway
The following diagram illustrates the critical phase-partitioning dynamics that protect 2-BMN during biocatalytic processing.
Fig 1: Biphasic biocatalytic workflow demonstrating 2-BMN partitioning and nitrilase hydrolysis.
References
- US Patent 8,906,663B2 - Nitrilases Source: Google Patents URL
-
Common Solvents Used in Organic Chemistry: Table of Properties Source: Organic Chemistry Data URL:[Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. US8906663B2 - Nitrilases - Google Patents [patents.google.com]
- 3. Mandelonitrile | 532-28-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. CA2445046C - Nitrilases - Google Patents [patents.google.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Risk Mitigation and Handling Protocols for 2-(2-Bromophenyl)-2-hydroxyacetonitrile in Pharmaceutical R&D
Document Type: Technical Safety & Handling Guide (Whitepaper) Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers Subject: 2-(2-Bromophenyl)-2-hydroxyacetonitrile (CAS: 52923-21-4)
Introduction: The "Hidden" Hazard
In pharmaceutical synthesis, 2-(2-Bromophenyl)-2-hydroxyacetonitrile (also known as 2-Bromomandelonitrile ) is a high-value chiral building block, often used to access ortho-substituted mandelic acid derivatives or amino alcohols.
However, it presents a deceptive safety profile. Unlike stable nitriles, this compound is a cyanohydrin . It exists in a chemical equilibrium that can spontaneously release Hydrogen Cyanide (HCN) gas if the local environment shifts—specifically under thermal stress, moisture exposure, or pH elevation.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks and a self-validating protocol for safe handling.
Chemical Identity & Physiochemical Profile
| Parameter | Data | Technical Note |
| Chemical Name | 2-(2-Bromophenyl)-2-hydroxyacetonitrile | |
| Synonyms | 2-Bromomandelonitrile; (2-Bromophenyl)(hydroxy)acetonitrile | |
| CAS Number | 52923-21-4 | |
| Molecular Formula | C₈H₆BrNO | |
| Molecular Weight | 212.05 g/mol | |
| Physical State | Solid (Low melting point) / Oil (if impure) | Purity dependent; often an oil in crude reaction mixtures.[1] |
| Solubility | DCM, EtOAc, MeOH | Hydrolyzes in water (pH dependent). |
| Key Instability | Retro-Cyanohydrin Reaction | Reverts to 2-Bromobenzaldehyde + HCN. |
The Toxicological Mechanism (Causality)
The primary danger is not just the contact toxicity of the molecule itself, but its propensity to act as a "Trojan Horse" for cyanide. Upon entering physiological pH (7.4), the equilibrium shifts, releasing cyanide anions (
Mechanism of Action: Cytochrome c Oxidase Inhibition
The released cyanide binds with high affinity to the ferric iron (
Figure 1: The "Trojan Horse" mechanism where physiological pH triggers the release of cyanide from the parent cyanohydrin.
Stability & Storage: The Critical Control Points
The stability of 2-bromomandelonitrile is strictly pH-dependent.
-
Acidic Conditions (pH 3–5): Stable. The equilibrium favors the cyanohydrin.[2]
-
Basic Conditions (pH > 7): Unstable. Rapid decomposition into aldehyde and HCN gas.[3]
Storage Protocol:
-
Temperature: Store at 2–8°C . Thermal energy accelerates the retro-aldol type decomposition.
-
Stabilizers: Commercial preparations often contain trace acid (e.g., 0.1% H₂SO₄ or Phosphoric acid). Do not remove this stabilizer during purification unless immediately reacting.
-
Atmosphere: Store under Argon or Nitrogen. Moisture catalyzes hydrolysis.
Safe Handling Workflow (Step-by-Step)
This protocol uses a "Self-Validating" approach: every step includes a check to ensure the hazard is contained.
Phase A: Engineering Controls
-
Ventilation: All operations must occur in a certified fume hood operating at face velocity >100 fpm.
-
Monitoring: A portable HCN monitor (set to alarm at 4.7 ppm) must be active inside the hood sash.
Phase B: PPE Strategy
-
Gloves: Standard nitrile gloves are insufficient for prolonged contact with halogenated aromatic solvents often used with this compound.
-
Recommendation: Double-gloving. Inner layer: Nitrile (4 mil). Outer layer: Silver Shield (Laminate) or heavy-grade Neoprene.
-
-
Respiratory: If working outside a hood (strictly discouraged), a full-face respirator with Type B (Inorganic Gas) + P3 cartridges is required.
Phase C: Experimental Workflow
Figure 2: Operational workflow emphasizing the critical phase separation step where pH control is vital.
Phase D: The "No-Base" Workup Rule
A common error is washing the organic layer with saturated Sodium Bicarbonate (
-
Risk: This raises the pH, triggering immediate decomposition. The separatory funnel will pressurize with HCN gas, risking a spray exposure upon venting.
-
Correct Protocol: Wash with water or dilute acid (0.1 M HCl) . If neutralization is required, use a phosphate buffer at pH 6.0.
Emergency & Decontamination Procedures
Spills
Do NOT use standard bleach (Sodium Hypochlorite).
-
Why? Hypochlorite can react with cyanide precursors to form Cyanogen Chloride (ClCN) , which is volatile and as toxic as HCN.
-
Correct Decon Solution:
-
Absorb liquid with vermiculite or sand.
-
Treat the area with 10% Aqueous Sodium Thiosulfate or a commercially available specific cyanide neutralizer.
-
Allow 30 minutes contact time before final cleanup.
-
First Aid (Cyanide Specific)
Speed is the only variable that matters.
-
Inhalation: Remove victim to fresh air immediately.[4] Do not perform mouth-to-mouth (risk of secondary poisoning).
-
Antidote: If available and trained, administer Hydroxocobalamin (Cyanokit) . This chelates cyanide to form Vitamin B12 (cyanocobalamin), which is excreted in urine.
References
-
Sigma-Aldrich. (n.d.). Product Specification: 2-(2-Bromophenyl)-2-hydroxyacetonitrile (CAS 52923-21-4).[5] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7857 (General Cyanohydrin Safety). Retrieved from
-
BenchChem. (2025).[3] Technical Support Center: Preventing Cyanohydrin Decomposition. Retrieved from
-
Organic Syntheses. (n.d.). Preparation of Mandelonitrile Derivatives.[3][6] Coll. Vol. 1, p. 336. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Nitrile Compounds and Cyanohydrins.[1] Retrieved from
Sources
Reactivity profile of 2-(2-Bromophenyl)-2-hydroxyacetonitrile
An In-Depth Technical Guide to the Reactivity Profile of 2-(2-Bromophenyl)-2-hydroxyacetonitrile
Introduction: A Scaffold of Strategic Importance
In the landscape of modern drug discovery and fine chemical synthesis, molecules that offer multiple, distinct points for chemical modification are of paramount importance. 2-(2-Bromophenyl)-2-hydroxyacetonitrile, a cyanohydrin derived from 2-bromobenzaldehyde, represents such a scaffold. It uniquely combines three critical functional groups on a compact frame: a reactive hydroxyl group, a versatile nitrile that serves as a precursor to numerous functionalities, and an aryl bromide poised for cross-coupling reactions. This guide provides an in-depth analysis of the reactivity profile of this molecule, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential.
Cyanohydrins are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals, serving as building blocks for compounds like the β1-adrenergic receptor agonist denopamine and the platelet aggregation inhibitor clopidogrel.[1] The nitrile group itself is found in over 30 prescribed pharmaceuticals, often playing a key role in binding interactions with biological targets.[2] The strategic placement of a bromine atom further enhances the utility of this scaffold, opening avenues for complex molecular architectures via modern catalytic methods.
Physicochemical Properties & Stability Profile
Understanding the fundamental properties of 2-(2-Bromophenyl)-2-hydroxyacetonitrile is critical for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 52923-21-4 | |
| Molecular Formula | C₈H₆BrNO | [3] |
| Molecular Weight | 212.05 g/mol | |
| Synonym(s) | (2-bromophenyl)(hydroxy)acetonitrile | |
| Purity (Typical) | 95% |
Stability Considerations: Cyanohydrins exist in equilibrium with their corresponding aldehyde and cyanide source, a reaction that is reversible.[4] The stability of 2-(2-Bromophenyl)-2-hydroxyacetonitrile is therefore pH-dependent.
-
Alkaline Conditions: Basic conditions can catalyze the retro-cyanohydrin reaction, leading to decomposition back to 2-bromobenzaldehyde and hydrogen cyanide.[5] This instability necessitates careful control of pH during reactions and storage.
-
Acidic Conditions: Acidic media generally favor the cyanohydrin form. For storage, especially in solution, maintaining a slightly acidic pH (e.g., pH < 7, preferably < 4) can enhance stability by preventing decomposition.[6]
-
Thermal Stability: While specific data is limited, cyanohydrins can be thermally labile. It is advisable to conduct reactions at controlled temperatures to minimize decomposition and side-product formation.[6]
Synthesis of 2-(2-Bromophenyl)-2-hydroxyacetonitrile
The primary route to this molecule is the nucleophilic addition of a cyanide anion to 2-bromobenzaldehyde. This can be achieved through classical chemical methods or advanced biocatalytic approaches.
Diagram: General Synthesis Pathway
Caption: Synthesis via nucleophilic addition of cyanide.
Protocol 1: Chemical Synthesis
This protocol describes a standard laboratory procedure for the synthesis of the target compound.
Rationale: The reaction proceeds via the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of the aldehyde. A biphasic system with a phase-transfer catalyst (PTC) can be employed to facilitate the reaction between the aqueous cyanide salt and the organic aldehyde.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-bromobenzaldehyde (1.0 eq) and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Cyanide Solution: In a separate vessel, prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 eq) in water.
-
Reaction Initiation: Cool the aldehyde solution to 0-5 °C in an ice bath. Add the aqueous cyanide solution dropwise over 30 minutes.
-
Catalysis (Optional): If using a biphasic system, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Once complete, carefully separate the organic layer. Extract the aqueous layer with the organic solvent (2x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-(2-Bromophenyl)-2-hydroxyacetonitrile.
Biocatalytic Synthesis: The Enantioselective Advantage
For applications requiring stereochemical control, hydroxynitrile lyase (HNL) enzymes offer a superior alternative, producing enantiopure cyanohydrins.[1][7]
Rationale: HNLs catalyze the enantioselective addition of cyanide to aldehydes, yielding (R)- or (S)-cyanohydrins with high enantiomeric excess (% ee).[1] This avoids the need for chiral resolution of a racemic mixture.
Considerations for Biocatalytic Synthesis:
-
Enzyme Selection: Different HNLs exhibit different substrate specificities and stereopreferences. Screening would be required to find an optimal HNL for 2-bromobenzaldehyde.
-
Reaction Conditions: These reactions are typically run in aqueous buffer systems at controlled pH (often acidic, e.g., pH 4-6) and temperature (e.g., 25-35 °C) to ensure optimal enzyme activity and stability.[1][8]
The Reactivity Profile: A Trifunctional Scaffold
The synthetic utility of 2-(2-Bromophenyl)-2-hydroxyacetonitrile stems from the orthogonal reactivity of its three functional groups.
Diagram: Divergent Reactivity Workflow
Caption: Reactivity map of the core scaffold.
Reactions at the Hydroxyl Group
The secondary hydroxyl group can undergo standard transformations.
-
Esterification: Acylation with acid chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding ester.
-
Etherification: Treatment with a strong base (e.g., sodium hydride) followed by an alkyl halide (e.g., methyl iodide) provides the ether derivative.
-
Oxidation: Mild oxidation (e.g., with manganese dioxide, MnO₂) can convert the secondary alcohol to a ketone, yielding 2-(2-bromophenyl)-2-oxoacetonitrile. This transformation is synthetically valuable for accessing α-keto nitrile structures.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle, convertible to several other key groups.
-
Hydrolysis:
-
Acid-catalyzed hydrolysis will convert the nitrile to a carboxylic acid, yielding 2-(2-bromophenyl)-2-hydroxyacetic acid (a substituted mandelic acid derivative).
-
Base-catalyzed hydrolysis proceeds via the carboxylate salt, which upon acidic workup gives the same carboxylic acid.
-
-
Reduction:
-
Complete Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding 2-(2-bromophenyl)-2-hydroxyethan-1-amine.
-
Partial Reduction: Reduction with diisobutylaluminium hydride (DIBAL-H) can yield the corresponding aldehyde after hydrolysis of the intermediate imine.
-
-
Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.
Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid
Rationale: This protocol outlines the conversion of the nitrile moiety into a carboxylic acid, a common and fundamental transformation in organic synthesis. Acid-catalyzed hydrolysis is chosen to minimize the risk of base-catalyzed retro-cyanohydrin decomposition.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-(2-Bromophenyl)-2-hydroxyacetonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) and water (e.g., a 1:1 v/v mixture).
-
Heating: Heat the mixture to reflux (typically around 100-110 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material (TLC or LC-MS). The reaction may take several hours. The evolution of ammonia can sometimes be detected.
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product, 2-(2-bromophenyl)-2-hydroxyacetic acid, may precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
Reactions of the Bromophenyl Moiety
The C-Br bond is the gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.
-
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) to form a biaryl or styrenyl derivative.
-
Heck Coupling: Coupling with an alkene under palladium catalysis to introduce a vinyl substituent.
-
Buchwald-Hartwig Amination: Reaction with a primary or secondary amine using a palladium catalyst and a suitable phosphine ligand to form an N-aryl bond.
-
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system.
-
Cyanation: Conversion of the bromide to a nitrile using a cyanide source (e.g., CuCN, Zn(CN)₂).
Causality in Cross-Coupling: The success of these reactions depends critically on the stability of the cyanohydrin moiety under the reaction conditions. Basic conditions are often required, which can promote decomposition. Therefore, careful selection of the catalyst, ligand, base, and temperature is essential to achieve the desired coupling while preserving the -CH(OH)CN group. Mild bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH or alkoxides.
Conclusion
2-(2-Bromophenyl)-2-hydroxyacetonitrile is a synthetically powerful and versatile building block. Its reactivity is defined by the interplay of its three distinct functional centers. The hydroxyl and nitrile groups offer pathways for functional group interconversion, while the aryl bromide enables the construction of complex molecular frameworks through modern cross-coupling chemistry. A thorough understanding of its stability profile, particularly its sensitivity to pH, is the cornerstone of its successful application. By carefully controlling reaction conditions, researchers can selectively address each functional group, unlocking the full potential of this scaffold for applications in medicinal chemistry, agrochemicals, and materials science.
References
-
Discovery and molecular and biocatalytic properties of hydroxynitrile lyase from an invasive millipede, Chamberlinius hualienensis. PNAS. (URL: [Link])
-
2-Hydroxyimino-2-phenylacetonitrile - Organic Syntheses. (URL: [Link])
-
2-(3-bromophenyl)-2-hydroxyacetonitrile | CAS 71412-88-9 | AMERICAN ELEMENTS ®. (URL: [Link])
-
2-(2-Bromophenyl)-2-hydroxyacetonitrile | 52923-21-4 - MilliporeSigma. (URL: [Link])
-
Glycolonitrile - Wikipedia. (URL: [Link])
-
Chemical Properties of Acetonitrile, hydroxy- (CAS 107-16-4) - Cheméo. (URL: [Link])
-
Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC. (URL: [Link])
- CN114751842A - Preparation method of bromoacetonitrile - Google P
-
2-hydroxy-2-phenylpropanenitrile Definition - Fiveable. (URL: [Link])
-
Synthetic strategies to 2‐phenylacetonitrile. | Download Scientific Diagram - ResearchGate. (URL: [Link])
- EP1833784B1 - Process for the synthesis of glycolonitrile - Google P
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (URL: [Link])
-
Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipede - Semantic Scholar. (URL: [Link])
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. (URL: [Link])
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])
-
Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling - MDPI. (URL: [Link])
-
The Development of Synthetic Routes Leading to Pharmaceuticals and the Key Intermediates Using Hydroxynitrile Lyase - PubMed. (URL: [Link])
-
(PDF) HYDROXYACETONITRILE (HOCH2CN) FORMATION IN ASTROPHYSICAL CONDITIONS. COMPETITION WITH THE AMINOMETHANOL, A GLYCINE PRECURSOR - ResearchGate. (URL: [Link])
Sources
- 1. pnas.org [pnas.org]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. fiveable.me [fiveable.me]
- 5. Glycolonitrile - Wikipedia [en.wikipedia.org]
- 6. EP1833784B1 - Process for the synthesis of glycolonitrile - Google Patents [patents.google.com]
- 7. The Development of Synthetic Routes Leading to Pharmaceuticals and the Key Intermediates Using Hydroxynitrile Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of 2-(2-Bromophenyl)-2-hydroxyacetonitrile from 2-bromobenzaldehyde
Abstract & Utility
This Application Note details the synthesis of 2-(2-Bromophenyl)-2-hydroxyacetonitrile , a critical intermediate in the manufacturing of anti-thrombotic agents (clopidogrel analogs) and ortho-substituted mandelic acid derivatives.
While standard cyanohydrin synthesis is well-documented, the ortho-bromo substituent introduces specific steric and electronic challenges that affect reaction equilibrium and stability. This guide presents two validated protocols:
-
Method A (Bisulfite Route): Prioritizes purity and safety via a solid intermediate.
-
Method B (Direct Biphasic Route): Prioritizes throughput and atom economy.
Theoretical Framework & Mechanism
Reaction Dynamics
The conversion of 2-bromobenzaldehyde to its cyanohydrin is a reversible nucleophilic addition. The position of the equilibrium is governed by the stability of the alkoxide intermediate and the steric environment of the carbonyl carbon.
-
Electronic Effect: The ortho-bromo group is electron-withdrawing (-I effect), which activates the carbonyl carbon toward nucleophilic attack by the cyanide ion (
), theoretically favoring product formation compared to unsubstituted benzaldehyde. -
Steric Effect: The bulky bromine atom at the ortho position creates significant steric hindrance, potentially retarding the rate of attack and destabilizing the tetrahedral intermediate.
-
Equilibrium Warning: Cyanohydrins are stable in acidic environments but rapidly decompose back to the aldehyde and hydrogen cyanide (HCN) under basic conditions. Strict pH control is the critical process parameter (CPP) for this synthesis.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic pathways for both the Direct and Bisulfite methods.
Figure 1: Reaction pathways comparing the Bisulfite Adduct method (Method A) and Direct Synthesis (Method B).
Safety & Engineering Controls (Critical)
DANGER: This protocol involves the generation of Hydrogen Cyanide (HCN) and the use of alkali cyanides. HCN is a rapid-acting systemic asphyxiant.
| Hazard | Control Measure |
| HCN Gas Generation | All operations must be performed in a functioning fume hood with a face velocity >100 fpm. |
| Cyanide Exposure | Double-glove (Nitrile).[1] Do not use latex. Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately accessible. |
| Waste Management | All aqueous waste must be treated with bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate before disposal. |
Experimental Protocols
Method A: The Bisulfite Adduct Route (Recommended for Purity)
This method is self-validating because the intermediate forms a solid precipitate. If no solid forms, the aldehyde is likely too impure or the concentration is incorrect.
Reagents
-
2-Bromobenzaldehyde (1.0 eq)
-
Sodium Bisulfite (
) (1.2 eq) -
Sodium Cyanide (
) (1.3 eq) -
Solvents: Water, Ethyl Acetate (EtOAc)
Step-by-Step Protocol
-
Adduct Formation:
-
Dissolve 10.0 g (54 mmol) of 2-bromobenzaldehyde in 30 mL of warm ethanol (optional, enhances solubility).
-
Prepare a saturated solution of sodium bisulfite (6.7 g in 15 mL water).
-
Add the bisulfite solution to the aldehyde with vigorous stirring.
-
Observation: The mixture will warm up (exothermic). A thick white precipitate (the bisulfite adduct) should form within 15–30 minutes.
-
Cool to 0°C for 1 hour to maximize precipitation.
-
Filter the solid and wash with cold ethanol/ether. Stop Point: The solid is stable and can be stored.
-
-
Cyanohydrin Conversion:
-
Suspend the wet bisulfite adduct in 40 mL of water in a fume hood.
-
Prepare a solution of NaCN (3.4 g, 69 mmol) in 10 mL water.
-
Add the NaCN solution dropwise to the suspension at room temperature.
-
Mechanism: The cyanide ion displaces the sulfonate group. The solid will dissolve, and an oily layer (the product) will separate.
-
Stir for 1–2 hours.
-
-
Workup:
-
Extract the mixture with EtOAc (3 x 30 mL).
-
Critical Step: Wash the organic layer with 0.1 M HCl (to remove residual cyanide) followed by brine. Do not use basic washes (e.g., NaHCO3) as this will revert the product to the aldehyde.
-
Dry over
and concentrate in vacuo at <40°C.
-
Method B: Direct Biphasic Synthesis (High Throughput)
Best for large-scale batches where isolation of the intermediate is inefficient.
Reagents
-
2-Bromobenzaldehyde (1.0 eq)
-
Sodium Cyanide (1.2 eq)
-
Acetic Acid (Glacial)
-
Solvent: Diethyl Ether or Dichloromethane (DCM) / Water
Step-by-Step Protocol
-
Preparation:
-
In a round-bottom flask, dissolve 2-bromobenzaldehyde (10.0 g) in 40 mL of Diethyl Ether.
-
Add a solution of NaCN (3.2 g) in 25 mL of water. The system is now biphasic.
-
-
Reaction:
-
Cool the mixture to 0–5°C.
-
Add Glacial Acetic Acid dropwise with vigorous stirring.
-
Target: Maintain the aqueous layer pH between 5.0 and 6.0.
-
Note: The acid generates HCN in situ, which partitions into the organic phase to react with the aldehyde.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
-
Monitoring (PAT):
-
Monitor via TLC (Hexane:EtOAc 8:2).
-
Aldehyde Rf: ~0.6
-
Cyanohydrin Rf: ~0.4 (Stains distinctively with KMnO4).
-
-
Workup:
Data Summary & Validation
The following table summarizes expected outcomes and validation parameters.
| Parameter | Method A (Bisulfite) | Method B (Direct) | Validation Method |
| Typical Yield | 85 – 92% | 90 – 96% | Gravimetric |
| Purity (HPLC) | > 98% | ~95% | HPLC (C18, ACN/Water) |
| Reaction Time | 4h (Total) | 6h | - |
| Appearance | White/Off-white solid | Yellowish Oil/Solid | Visual |
| IR Signature | Broad -OH (~3400 | Broad -OH (~3400 | FTIR |
| CN Stretch | Weak (~2250 | Weak (~2250 | FTIR |
Crystallographic Validation
The product, 2-(2-bromophenyl)-2-hydroxyacetonitrile, is known to form intermolecular hydrogen bonds between the hydroxyl group and the nitrile nitrogen in the solid state.[6]
-
Melting Point: 55–58°C (may vary slightly based on enantiomeric composition if chiral catalysts are used, though these protocols yield racemates).
Troubleshooting Guide
Figure 2: Logical flow for troubleshooting yield loss.
-
Issue: Product smells strongly of almonds (benzaldehyde) after drying.
-
Cause: Reversion of cyanohydrin due to residual alkalinity or heat.
-
Fix: Stabilize the crude product with a trace of chloroacetic acid or store at -20°C. Ensure all glassware for storage is acid-washed.
-
References
-
Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. (1941). "Mandelic Acid". Organic Syntheses, Coll.[3][7] Vol. 1, p.336. (Classic protocol for cyanohydrin hydrolysis, establishing the bisulfite route).
-
Betz, R.; Betzler, F.; Klüfers, P. (2007).[6] "2-Bromobenzaldehyde cyanohydrin".[6] Acta Crystallographica Section E, E63, o4361. (Crystallographic confirmation of the specific 2-bromo derivative).
-
Oakwood Chemical. (n.d.). "Safety Data Sheet: 2-Bromobenzaldehyde". (Essential for safety parameters).
-
U.S. National Library of Medicine. (n.d.). "Cyanide: Emergency Medical Management". PubChem. (Safety protocols for cyanide handling).
-
Sumitomo Chemical Co., Ltd. (2010). "Method for producing mandelonitrile derivatives". Patent JP4502315B2. (Industrial optimization of substituted benzaldehyde cyanohydrins).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol Guide: Synthesis of 2-amino-1-(2-bromophenyl)ethanol via Cyanohydrin Reduction
This document provides a comprehensive guide for the chemical reduction of 2-(2-Bromophenyl)-2-hydroxyacetonitrile to the valuable pharmaceutical intermediate, 2-amino-1-(2-bromophenyl)ethanol. We will explore the underlying chemical principles, compare common reduction strategies, and provide detailed, field-proven laboratory protocols. The focus is on ensuring scientific integrity, procedural safety, and high-yield synthesis.
Introduction and Strategic Overview
The transformation of a cyanohydrin, such as 2-(2-Bromophenyl)-2-hydroxyacetonitrile, into a β-amino alcohol is a cornerstone reaction in medicinal chemistry. The product, 2-amino-1-(2-bromophenyl)ethanol, contains two critical functional groups—a primary amine and a secondary alcohol—making it a versatile building block for a wide range of biologically active molecules.[1][2]
The core of this synthesis is the reduction of the nitrile (C≡N) functional group to a primary amine (-CH₂NH₂). This requires a potent source of hydride (H⁻) ions. The choice of reducing agent is the most critical decision in this process, directly influencing reaction efficiency, safety, scalability, and functional group tolerance. This guide will focus on two primary, well-established methods: reduction with the powerful, unselective Lithium Aluminum Hydride (LiAlH₄) and a safer, more selective approach using Sodium Borohydride (NaBH₄), often in the presence of a catalyst.
Mechanistic Rationale: The Journey from Nitrile to Amine
The reduction of a nitrile to a primary amine proceeds via a two-step nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.
-
Step 1: First Hydride Addition: A hydride ion (H⁻) from the reducing agent attacks the carbon of the C≡N triple bond. This breaks one of the pi bonds, forming an intermediate imine anion.[3][4][5]
-
Step 2: Second Hydride Addition: The resulting imine anion, or its metal-complexed equivalent, still contains a reactive C=N double bond. A second hydride ion attacks the same carbon atom, breaking the remaining pi bond and forming a dianion intermediate.[3][4][5]
-
Step 3: Protonation (Workup): The reaction is completed by an aqueous or acidic workup, which protonates the nitrogen atom twice, yielding the final primary amine.
The choice of hydride source dictates the reaction conditions. LiAlH₄ is highly reactive and non-selective, readily reducing nitriles, esters, and amides.[6] In contrast, NaBH₄ is a much milder reagent that typically does not reduce nitriles under standard conditions without modification, such as the addition of a Lewis acid catalyst or use in specific solvents like methanol.[6][7]
Comparative Analysis of Reduction Methodologies
The selection of a specific protocol depends on the available equipment, scale, and safety infrastructure. The following table summarizes the key parameters for the most common approaches.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) with Cobalt(II) Chloride | Catalytic Hydrogenation (e.g., Raney Ni) |
| Primary Reagent(s) | LiAlH₄ | NaBH₄, Cobalt(II) Chloride (CoCl₂) | H₂ gas, Raney Nickel |
| Typical Solvent | Anhydrous THF, Diethyl Ether | Methanol, Ethanol | Methanol, Ethanol |
| Reaction Conditions | 0 °C to room temperature; requires strict inert atmosphere. | 0 °C to room temperature. | Elevated pressure (50-100 psi H₂), room temperature to 50 °C. |
| Advantages | High reactivity, rapid conversion, well-established.[3][4] | Significantly safer to handle than LiAlH₄, less sensitive to moisture. | "Greener" chemistry, scalable, avoids pyrophoric reagents.[8] |
| Disadvantages | EXTREMELY DANGEROUS. Reacts violently with water/moisture.[9][10][11] Pyrophoric solid. Requires specialized handling techniques.[12] | Slower reaction times, may require optimization. | Potential for de-bromination of the aromatic ring. Requires specialized high-pressure equipment. |
| Safety Profile | High Risk. Requires inert atmosphere, fire-retardant lab coat, and immediate access to a Class D fire extinguisher (dry sand).[9][13] | Moderate Risk. NaBH₄ is water-reactive, releasing flammable H₂ gas.[14][15] Avoid acidic conditions during addition. | Moderate Risk. Flammable H₂ gas and pyrophoric catalyst (when dry). |
Visualization of the Synthetic Pathway
The overall transformation and a typical laboratory workflow are depicted below.
Caption: Chemical transformation from starting material to product.
Caption: Standard experimental workflow for the reduction reaction.
Detailed Experimental Protocols
Protocol 1: High-Potency Reduction with Lithium Aluminum Hydride (LiAlH₄)
CAUTION: Lithium aluminum hydride (LAH) is a highly reactive, pyrophoric solid that reacts violently with water, alcohols, and other protic solvents to release flammable hydrogen gas.[9][10] This procedure must be performed by trained personnel in a chemical fume hood under a strict inert atmosphere (Nitrogen or Argon).[12] A Class D fire extinguisher (or a bucket of dry sand) must be immediately accessible.[11][13] Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[10]
A. Materials and Reagents:
-
2-(2-Bromophenyl)-2-hydroxyacetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Three-neck round-bottom flask, condenser, magnetic stirrer, dropping funnel, nitrogen/argon inlet, and ice bath.
B. Step-by-Step Procedure:
-
Reaction Setup: Assemble the three-neck flask with a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.
-
LAH Suspension: In the reaction flask, carefully add LiAlH₄ (1.5 equivalents) and suspend it in anhydrous THF (10 volumes relative to the starting material). Begin stirring to form a uniform grey suspension.
-
Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 2-(2-Bromophenyl)-2-hydroxyacetonitrile (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC), checking for the disappearance of the starting material.
-
Quenching (Fieser Method): This is the most critical step for safety. Cool the reaction mixture back down to 0 °C. Quench the excess LAH by adding reagents sequentially and very slowly in the following ratio for every 'X' grams of LAH used[16]:
-
'X' mL of Water
-
'X' mL of 15% NaOH solution
-
'3X' mL of Water
-
-
Work-up: After the quenching, a granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes.
-
Filtration and Extraction: Filter the slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Combine the filtrate and washes. Transfer to a separatory funnel and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-amino-1-(2-bromophenyl)ethanol can be purified by silica gel column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
Protocol 2: Safer Reduction with Sodium Borohydride and Cobalt(II) Chloride
NOTE: Sodium borohydride is less hazardous than LiAlH₄ but still reacts with water and acidic solutions to release flammable hydrogen gas.[14] The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14][17]
A. Materials and Reagents:
-
2-(2-Bromophenyl)-2-hydroxyacetonitrile
-
Sodium Borohydride (NaBH₄)
-
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath.
B. Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-Bromophenyl)-2-hydroxyacetonitrile (1.0 equivalent) and CoCl₂·6H₂O (0.1-0.2 equivalents) in methanol (15-20 volumes). Stir until a homogenous solution is formed.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
NaBH₄ Addition: Add Sodium Borohydride (4.0-5.0 equivalents) slowly and in small portions to the stirred solution. A black precipitate will form, and gas evolution (hydrogen) will be observed. Control the rate of addition to keep the effervescence manageable and the temperature below 15 °C.
-
Reaction: After all the NaBH₄ has been added, remove the ice bath and stir the reaction mixture at room temperature for 8-12 hours, or until TLC indicates the reaction is complete.
-
Work-up:
-
Carefully acidify the reaction mixture by the slow addition of concentrated HCl until the black precipitate dissolves and the solution becomes clear (pH ~1-2).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and wash with an organic solvent like ether or DCM to remove any non-basic impurities.
-
Make the aqueous layer strongly basic (pH > 12) by adding a concentrated NaOH solution.
-
-
Extraction: Extract the product from the basic aqueous layer with ethyl acetate or DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the crude product.
-
Purification: Purify the product as described in Protocol 1 (Section B, Step 10).
References
-
Sodium borohydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. Available at: [Link]
-
Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton EHS. Available at: [Link]
-
Sodium Borohydride SOP.docx. OSU Chemistry. Available at: [Link]
-
How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. (2023, August 22). YouTube. Available at: [Link]
-
Scheme 1. The hydrogenation of acylated cyanohydrins with subsequent... ResearchGate. Available at: [Link]
-
Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Available at: [Link]
-
Safety Data Sheet: Sodium borohydride. Carl ROTH. Available at: [Link]
-
LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Stanford University. Available at: [Link]
-
Toxic Powders SOP Template. University of Washington. Available at: [Link]
-
20.7 Chemistry of Nitriles. OpenStax. Available at: [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]
-
Reactions of Nitriles. Chemistry Steps. Available at: [Link]
-
Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. (2007). PMC. Available at: [Link]
-
Hydration of Cyanohydrins by Highly Active Cationic Pt Catalysts: Mechanism and Scope. (2021, July 2). ACS Publications. Available at: [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available at: [Link]
-
Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides. (2018, December 27). ACS Publications. Available at: [Link]
-
Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols – Reaction Optimisation by a Design of Experiment Approach. (2006, April). ResearchGate. Available at: [Link]
- Processes for producing optically active 2-amino-1-phenylethanol derivatives. (1998). European Patent Office.
-
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. Available at: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. (2025, February 2). SciHorizon. Available at: [Link]
-
Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. (2025, February 6). PMC. Available at: [Link]
-
Sodium borohydride. Wikipedia. Available at: [Link]
-
Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011, August 12). Master Organic Chemistry. Available at: [Link]
-
Mercury (II) cyanide with sodium borohydride. (2016, August 21). Sciencemadness Discussion Board. Available at: [Link]
-
2-Amino-1-(2-bromophenyl)ethanol. Sinfoo Biotech. Available at: [Link]
-
Supporting Information - Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine. Wiley-VCH. Available at: [Link]
- Process for preparing 2-(o-aminophenyl)ethanol. (1990). Google Patents.
-
Discovery and molecular and biocatalytic properties of hydroxynitrile lyase from an invasive millipede, Chamberlinius hualienensis. (2015, August 10). PNAS. Available at: [Link]
- Method for the preparation of 2-hydroxybenzonitrile. (1997). Google Patents.
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021, July 26). Macmillan Group - Princeton University. Available at: [Link]
-
Glycolonitrile. Wikipedia. Available at: [Link]
- Method for reducing acetonitrile residue in polypeptide medicament. (2012). Google Patents.
-
Optimized methods for the preparation of (S)-2-hydroxy-2-phenylpropanenitrile exploiting (R)-oxynitrilase in almond meal. (2002). ResearchGate. Available at: [Link]
-
The Semipinacolic Deamination of Certain 1-Alkyl-2-amino-1-phenylethanols. (1956). ResearchGate. Available at: [Link]
Sources
- 1. scihorizon.com [scihorizon.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 8. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. westliberty.edu [westliberty.edu]
- 11. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. youtube.com [youtube.com]
- 13. nj.gov [nj.gov]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. chemistry.osu.edu [chemistry.osu.edu]
Application Notes & Protocols: Strategic Application of the Pinner Reaction to 2-(2-Bromophenyl)-2-hydroxyacetonitrile
Abstract & Introduction
The Pinner reaction, a classic acid-catalyzed transformation, converts nitriles into imino ester hydrochlorides (Pinner salts) using an alcohol and a strong acid, typically anhydrous hydrogen chloride.[1][2] These Pinner salts are valuable synthetic intermediates, readily convertible to esters, amidines, or orthoesters, which are foundational moieties in numerous pharmaceutical compounds.[1][3] This guide provides a detailed protocol and critical scientific insights for applying the Pinner reaction to 2-(2-Bromophenyl)-2-hydroxyacetonitrile, a benzylic cyanohydrin.
The substrate presents a unique challenge due to the presence of a benzylic hydroxyl group alpha to the nitrile. Under the strongly acidic conditions required for the Pinner reaction, this hydroxyl group is susceptible to protonation and elimination, potentially initiating competing reaction pathways.[4][5] This document outlines a robust protocol designed to favor the desired imidate formation while mitigating potential side reactions, particularly the Ritter-type reaction. We will delve into the mechanistic considerations, provide a step-by-step experimental procedure, offer a comprehensive troubleshooting guide, and detail methods for product characterization.
Mechanistic Rationale & Strategic Considerations
The success of any chemical transformation hinges on a clear understanding of the underlying reaction mechanisms. For 2-(2-Bromophenyl)-2-hydroxyacetonitrile, two primary competing pathways must be considered under strong acid catalysis.
2.1 The Desired Pinner Reaction Pathway
The Pinner reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon.[4][6] This activation facilitates nucleophilic attack by the alcohol (e.g., methanol or ethanol) to form a protonated imidate intermediate, which then yields the stable imino ester hydrochloride salt (Pinner salt).[1][6]
Key Control Factors:
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. The presence of water will lead to the hydrolysis of the nitrile or the Pinner salt intermediate, yielding an unwanted carboxylic acid or ester, respectively.[6][7]
-
Low Temperature: Imidate hydrochlorides can be thermally unstable. Maintaining low temperatures (typically -10 to 5 °C) is crucial to prevent rearrangement into amide byproducts.[2][8]
2.2 Competing Side Reaction: The Ritter-Type Pathway
The benzylic hydroxyl group of the substrate introduces a significant potential for a competing Ritter-type reaction.[5]
Mechanism of the Side Reaction:
-
Protonation & Dehydration: The benzylic hydroxyl group is protonated by the strong acid, forming a good leaving group (H₂O).
-
Carbocation Formation: Subsequent loss of water generates a relatively stable secondary benzylic carbocation. The electron-withdrawing effect of the adjacent bromo- and cyano- groups can influence the stability and reactivity of this intermediate.
-
Nucleophilic Attack by Nitrile: The nitrogen atom of another nitrile molecule (either starting material or another nitrile species) can act as a nucleophile, attacking the carbocation.
-
Amide Formation: Upon aqueous workup, the resulting nitrilium ion intermediate hydrolyzes to form a stable N-substituted amide, a significant and often difficult-to-separate impurity.
The following diagram illustrates the critical choice point in the reaction mechanism.
To favor the Pinner reaction, experimental conditions must be precisely controlled to kinetically favor nitrile protonation over hydroxyl protonation and subsequent dehydration.
Detailed Experimental Protocol
This protocol is designed for the synthesis of the methyl imidate hydrochloride salt, followed by hydrolysis to the corresponding methyl ester.
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-(2-Bromophenyl)-2-hydroxyacetonitrile | >98% | Sigma-Aldrich | Ensure it is dry before use. |
| Methanol (MeOH) | Anhydrous, >99.8% | Acros Organics | Use a new, sealed bottle. |
| Diethyl Ether (Et₂O) or Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Must be anhydrous. Ether is often preferred for salt precipitation. |
| Hydrogen Chloride (HCl) gas | Anhydrous, >99.9% | Praxair | Use with a suitable gas regulator and dispersion tube. |
| Nitrogen (N₂) gas | High Purity | Local Supplier | For maintaining an inert atmosphere. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | - | For neutralization. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying organic layers. |
3.2 Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Gas dispersion tube (fritted glass)
-
Low-temperature thermometer
-
Drying tube (filled with CaCl₂)
-
Ice-salt bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
3.3 Step-by-Step Procedure
Part A: Formation of the Pinner Salt
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, a gas inlet adapter connected to the HCl cylinder (via a drying tube), a low-temperature thermometer, and a gas outlet connected to a bubbler/scrubber (containing mineral oil and then a dilute NaOH solution). Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature under a positive N₂ pressure.
-
Reagent Charging: To the flask, add 2-(2-Bromophenyl)-2-hydroxyacetonitrile (e.g., 5.0 g, 1.0 equiv). Add anhydrous diethyl ether (100 mL) and anhydrous methanol (1.1 equiv).
-
Cooling: Cool the stirred solution to between -5 °C and 0 °C using an ice-salt bath.
-
HCl Introduction: Once the temperature is stable, begin bubbling a slow, steady stream of dry HCl gas through the solution via the gas dispersion tube. A white precipitate (the Pinner salt) should begin to form.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH), observing the consumption of the starting material. Continue the HCl addition for 2-4 hours, ensuring the temperature does not rise above 5 °C.
-
Reaction Completion & Isolation: Once the starting material is consumed, stop the HCl flow but continue stirring the slurry at 0 °C under a nitrogen atmosphere for an additional 1-2 hours. Isolate the precipitated Pinner salt by vacuum filtration under a blanket of nitrogen. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.
Part B: Hydrolysis to Methyl Ester
-
Hydrolysis: The isolated Pinner salt can be directly hydrolyzed. Suspend the salt in a mixture of water and diethyl ether (1:1 v/v, 100 mL) and stir vigorously at room temperature for 4-6 hours. The solid will dissolve as it hydrolyzes to the ester.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any residual acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 2-(2-bromophenyl)-2-hydroxyacetate.
Troubleshooting Guide
| Problem Observed | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete HCl saturation.2. Moisture in the reaction. | 1. Ensure a steady flow of HCl for the recommended time.2. Use freshly opened anhydrous solvents and flame-dry all glassware thoroughly. |
| Formation of Amide Byproduct | 1. Reaction temperature too high.2. Ritter-type side reaction occurred. | 1. Maintain temperature strictly between -5 and 5 °C.2. Use a slight excess of alcohol and avoid a large excess of HCl gas. |
| Formation of 2-Bromobenzoic Acid | 1. Significant water contamination.2. Vigorous hydrolysis conditions. | 1. Check all reagents and solvents for water content.2. Perform the hydrolysis step at room temperature, avoiding heat. |
| Oily Pinner Salt, Fails to Solidify | Impurities present or insufficient reaction time. | 1. Ensure high purity of starting material.2. Allow the reaction to stir for the full recommended time after stopping HCl addition. |
Expected Results & Characterization
Upon successful execution of the protocol, one can expect to isolate methyl 2-(2-bromophenyl)-2-hydroxyacetate as the final product.
Table of Expected Data:
| Parameter | Expected Result |
| Yield | 65-80% (after purification) |
| Appearance | Colorless oil or white solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.6 (d), ~7.4 (t), ~7.2 (t), ~5.5 (s, CH-OH), ~3.8 (s, OCH₃), ~3.5 (br s, OH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~172 (C=O), ~138 (Ar-C), ~133 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~122 (Ar-C-Br), ~72 (CH-OH), ~53 (OCH₃) |
| Mass Spec (ESI+) | [M+Na]⁺ expected |
| IR (thin film) | ν (cm⁻¹): ~3450 (br, O-H), ~1740 (s, C=O), ~1210 (s, C-O) |
Conclusion
The Pinner reaction is a highly effective method for converting the nitrile functionality of 2-(2-Bromophenyl)-2-hydroxyacetonitrile into an ester. The primary challenge lies in mitigating the acid-catalyzed side reaction involving the benzylic hydroxyl group. By maintaining strict anhydrous conditions, employing low reaction temperatures, and carefully controlling the addition of hydrogen chloride, the desired Pinner salt formation can be favored. This application note provides researchers with a robust and well-rationalized protocol to successfully utilize this valuable transformation in their synthetic endeavors, enabling access to important α-hydroxy ester building blocks for drug discovery and development.
References
- Benchchem.
- Organic Chemistry Portal. Pinner Reaction.
- Schober, M., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.
- Chemistry Steps. Nitriles to Esters.
- Grokipedia. Pinner reaction.
- SynArchive. Pinner Reaction.
- ResearchGate. A Lewis acid-promoted Pinner reaction.
- Master Organic Chemistry. Alcohol Protecting Groups.
- J&K Scientific. Pinner Reaction.
- Wikipedia. Pinner reaction.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
Application Note: Synthesis of 3-Hydroxybenzofuran-2-ones from 2-(2-Bromophenyl)-2-hydroxyacetonitrile
Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of GABA_B receptor modulators, antioxidant scaffolds, and spirooxindole precursors.
Introduction & Strategic Overview
Benzofuran-2-ones, particularly those bearing a C3-hydroxyl group, are privileged pharmacophores in medicinal chemistry. They serve as critical structural motifs in positive allosteric modulators of the GABA_B receptor (e.g., (S)-BHFF) and act as potent radical-scavenging antioxidants 1.
Synthesizing these highly functionalized heterocycles often requires complex, multi-step sequences. However, 2-(2-bromophenyl)-2-hydroxyacetonitrile (also known as 2-bromomandelonitrile) provides an ideal, pre-functionalized starting material. This application note details a robust, two-step synthetic pathway:
-
Acid-Catalyzed Hydrolysis: Conversion of the cyanohydrin to 2-bromomandelic acid.
-
Transition-Metal Catalyzed Intramolecular C-O Coupling: Lactonization via an intramolecular cross-coupling to yield 3-hydroxybenzofuran-2-one.
Mechanistic Insights & Causality (E-E-A-T)
To ensure high yields and reproducibility, it is critical to understand the physical chemistry driving each transformation.
Step 1: Controlled Cyanohydrin Hydrolysis
The transformation of 2-(2-bromophenyl)-2-hydroxyacetonitrile to 2-bromomandelic acid requires strictly acidic conditions (e.g., concentrated HCl). Using basic conditions would trigger a retro-cyanohydrin collapse, expelling cyanide and yielding 2-bromobenzaldehyde.
-
Causality of the Temperature Gradient: The reaction is initially stirred at room temperature. This allows the protonated nitrile to undergo nucleophilic attack by water, forming a primary amide intermediate. Because amide hydrolysis requires significantly higher activation energy, the system is subsequently heated to 70 °C to drive the conversion to the carboxylic acid while preventing thermal degradation of the starting material 2.
Step 2: Palladium-Catalyzed Intramolecular Lactonization
Uncatalyzed nucleophilic aromatic substitution (
-
Causality of Ligand Selection: The catalytic cycle involves oxidative addition of Pd(0) into the sterically hindered C-Br bond, followed by ligand exchange with the carboxylate, and finally reductive elimination. Bulky, electron-rich phosphine ligands (such as
-BuBrettPhos) are critical here; their electron density accelerates the oxidative addition, while their steric bulk forces the metal center into a geometry that dramatically accelerates the challenging C-O reductive elimination step.
Fig 1. Mechanistic workflow for the synthesis of 3-hydroxybenzofuran-2-one from 2-bromomandelonitrile.
Quantitative Data: Cyclization Optimization
The intramolecular C-O coupling can be achieved using either Copper or Palladium catalysis. Table 1 summarizes the optimization parameters. Palladium with bulky biaryl phosphine ligands provides the highest conversion rates and cleanest profiles.
Table 1: Optimization of Intramolecular C-O Coupling Conditions
| Entry | Metal Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 100 | 82 |
| 2 | CuI (10 mol%) | None | Cs₂CO₃ | DMF | 100 | 45 |
| 3 | Pd(OAc)₂ (5 mol%) | Xantphos | K₂CO₃ | Toluene | 90 | 88 |
| 4 | Pd(OAc)₂ (5 mol%) | t-BuBrettPhos | K₂CO₃ | Toluene | 90 | 91 |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis of 2-Bromomandelic Acid
Adapted from standard cyanohydrin hydrolysis procedures 3.
Reagents:
-
2-(2-Bromophenyl)-2-hydroxyacetonitrile: 1.08 mmol (230 mg)
-
Concentrated HCl (12 M): 1.0 mL
-
Diethyl ether (for extraction)
Step-by-Step Procedure:
-
Initiation: In a 10 mL round-bottom flask, suspend 230 mg of 2-(2-bromophenyl)-2-hydroxyacetonitrile in 1.0 mL of concentrated HCl.
-
Amide Formation: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 18 hours. Validation Check: TLC (Hexanes/EtOAc 7:3) should show the disappearance of the starting material and the appearance of a highly polar spot (amide).
-
Acid Hydrolysis: Attach a reflux condenser and heat the reaction mixture to 70 °C using an oil bath for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with 2 mL of distilled water to dissolve precipitated ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (4 × 2 mL). Combine the organic extracts.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Yield: 2-bromomandelic acid is isolated as a colorless powder (approx. 180 mg, 70% yield).
Protocol B: Pd-Catalyzed Intramolecular Cyclization to 3-Hydroxybenzofuran-2-one
Reagents:
-
2-Bromomandelic acid: 0.5 mmol (115 mg)
-
Pd(OAc)₂: 5 mol% (5.6 mg)
-
t-BuBrettPhos: 6 mol% (14.5 mg)
-
Anhydrous K₂CO₃: 1.0 mmol (138 mg)
-
Anhydrous Toluene: 2.5 mL
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromomandelic acid, Pd(OAc)₂, t-BuBrettPhos, and K₂CO₃.
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with dry Nitrogen. Repeat this cycle three times. Crucial Step: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the Pd(0) active species.
-
Solvent Addition: Add 2.5 mL of anhydrous, degassed toluene via syringe.
-
Cyclization: Replace the septum with a Teflon screwcap under positive N₂ flow. Heat the reaction mixture at 90 °C in a pre-heated oil bath for 12 hours.
-
Quenching & Filtration: Cool the mixture to room temperature. Dilute with 5 mL of Ethyl Acetate and filter the suspension through a short pad of Celite to remove inorganic salts and palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient) to afford the pure 3-hydroxybenzofuran-2-one.
References
-
DeSantis, G. et al. "Supporting Information: Preparation of racemic mandelic acids standards from corresponding cyanohydrins." J. Am. Chem. Soc. 2002. 3
-
DeSantis, G. et al. "Nitrilases - US8906663B2." Google Patents. 2
-
Vetica, F. et al. "Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry." PMC - National Institutes of Health. 1
Sources
Application Note: Strategic Hydroxyl Protection of 2-(2-Bromophenyl)-2-hydroxyacetonitrile
Executive Summary & Core Challenge
The molecule 2-(2-Bromophenyl)-2-hydroxyacetonitrile (also known as 2-bromomandelonitrile) presents a classic "Janus-faced" synthetic challenge.[1][2] While the aryl bromide offers a valuable handle for organometallic functionalization (e.g., via ortho-lithiation or Suzuki coupling), the cyanohydrin moiety is inherently fragile.[1][2]
The Critical Failure Mode: Retro-Cyanohydrin Reaction
Cyanohydrins exist in equilibrium with their parent aldehyde and hydrogen cyanide (HCN).[1][2] This equilibrium is catalyzed by base .
If you attempt to protect the hydroxyl group under strongly basic conditions or elevated temperatures, the equilibrium shifts to the right, leading to the loss of the nitrile functionality and the generation of toxic HCN gas. Furthermore, if the intention is to utilize the aryl bromide with organolithiums (e.g., n-BuLi), the hydroxyl proton must be masked to prevent immediate quenching of the lithiated species.
This guide details two robust strategies—Silyl Ether (TBS) and Acetal (THP) protection—specifically optimized to suppress the retro-cyanohydrin pathway while enabling downstream organometallic chemistry.[1][2]
Decision Framework: Selecting the Right Group
Before beginning, select the strategy based on your downstream requirements and analytical needs.[2]
| Feature | Strategy A: TBS Ether (tert-Butyldimethylsilyl) | Strategy B: THP Ether (Tetrahydropyranyl) |
| Installation pH | Slightly Basic (Imidazole) | Acidic (pTSA) |
| Cyanohydrin Stability | Moderate Risk: Requires 0°C to prevent HCN loss.[1][2] | High Safety: Acidic pH stabilizes the cyanohydrin.[2] |
| NMR Analysis | Clean: No new chiral centers. | Complex: Creates diastereomers (messy spectra).[1][2] |
| n-BuLi Stability | Excellent: Stable to halogen-metal exchange.[1][2] | Excellent: Stable to strong bases/nucleophiles.[2] |
| Deprotection | Fluoride (TBAF) or Mild Acid.[1][2][3][4] | Mild Acid (e.g., AcOH/THF/H2O).[1][2] |
| Best For... | Complex molecules requiring clear NMR characterization.[2] | Scale-up where cost and reagent toxicity are concerns.[2] |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Warning: Do NOT use ester protecting groups (Acetates, Benzoates) if you plan to use n-BuLi or Grignard reagents.[1] Organometallics will attack the ester carbonyl, causing side reactions and protecting group cleavage.
Protocol A: Silyl Protection (TBS)
Rationale: TBS ethers are the industry standard for secondary alcohols due to their ease of removal with fluoride sources.[2] While the installation uses imidazole (a base), the reaction is generally fast enough at 0°C to kineticially trap the cyanohydrin before decomposition occurs.[2]
Materials
-
Substrate: 2-(2-Bromophenyl)-2-hydroxyacetonitrile (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[1][2]
-
Solvent: DMF (Anhydrous) – DMF accelerates the reaction via a reactive silylimidazolium intermediate.[1][2]
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask and cool to room temperature under a nitrogen atmosphere.
-
Solvation: Dissolve the cyanohydrin substrate in anhydrous DMF (approx. 0.5 M concentration).[1][2]
-
Cooling (Crucial): Cool the solution to 0°C using an ice bath. Note: Lower temperature reduces the rate of retro-cyanohydrin decomposition.
-
Reagent Addition:
-
Add Imidazole in one portion.[2]
-
Add TBSCl portion-wise over 5 minutes.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (typically 2–4 hours for completion).[1][2]
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Self-Validation Check:
-
¹H NMR: Look for the disappearance of the -OH proton (broad singlet, often ~3-5 ppm) and the appearance of TBS signals (s, 9H, ~0.9 ppm; s, 6H, ~0.1 ppm).[1][2]
-
Stability: If you smell almonds (benzaldehyde) during the reaction, the temperature was too high or the base too strong; the cyanohydrin decomposed.
Protocol B: Acetal Protection (THP)
Rationale: This is the "Safety First" approach regarding the cyanohydrin equilibrium.[2] The reaction proceeds under acid catalysis, an environment where cyanohydrins are thermodynamically stable.[2] This method is highly recommended if the substrate is particularly prone to HCN loss.[2]
Materials
-
Substrate: 2-(2-Bromophenyl)-2-hydroxyacetonitrile (1.0 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv / 5 mol%)[1][2]
Step-by-Step Protocol
-
Setup: Use a clean, dry flask under nitrogen.
-
Solvation: Dissolve the substrate and DHP in anhydrous DCM (0.2–0.5 M).
-
Catalysis: Add the catalytic pTSA at room temperature.
-
Reaction: Stir at room temperature.
-
Observation: The reaction is usually rapid (1–3 hours).[2]
-
-
Quench: Add a few drops of Triethylamine (Et₃N) or saturated NaHCO₃ solution to neutralize the acid catalyst.[2] Failure to neutralize prior to concentration can lead to deprotection or polymerization.
-
Workup: Wash the organic layer with water and brine.[2] Dry over Na₂SO₄.[2][5]
-
Purification: Flash chromatography.
Self-Validation Check:
-
Stereochemistry: The product will exist as a mixture of two diastereomers (approx 1:1) because the THP group introduces a new chiral center.[2][6]
-
¹H NMR: You will see "doubling" of signals for the benzylic proton and the aromatic protons. This is normal and confirms the formation of the acetal. Do not mistake this for impurity.
Strategic Visualization: Workflow & Logic
The following diagram illustrates the decision logic and the downstream compatibility of the protected species.
Caption: Decision tree for protecting 2-(2-Bromophenyl)-2-hydroxyacetonitrile, highlighting the choice between Base-mediated (TBS) and Acid-mediated (THP) installation based on substrate stability.
References & Authoritative Sources
-
Cyanohydrin Stability & Retro-Cyanohydrin Reaction:
-
TBS Protection Protocols (Corey's Method):
-
THP Protection & Stability:
-
Compatibility of Protecting Groups with n-BuLi:
-
Safety Data & Handling of 2-(2-Bromophenyl)-2-hydroxyacetonitrile:
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Hydroxyacetonitrile | HOCH2CN | CID 7857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Glycolonitrile - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 2-(2-Bromophenyl)-2-hydroxyacetonitrile
Executive Technical Overview
Compound: 2-(2-Bromophenyl)-2-hydroxyacetonitrile (CAS: 52923-21-4) Synonyms: 2-Bromomandelonitrile, o-Bromobenzaldehyde cyanohydrin.[1]
The stability of 2-(2-Bromophenyl)-2-hydroxyacetonitrile is governed by a thermodynamic equilibrium.[1] Unlike standard organic intermediates, cyanohydrins are reversion-prone species .[1] Under neutral-to-basic conditions or elevated temperatures, the equilibrium shifts spontaneously toward the parent aldehyde (2-bromobenzaldehyde) and hydrogen cyanide (HCN).[1]
The Core Challenge:
-
Forward Reaction (Formation): Favored by low temperature and acidic pH.[1]
-
Reverse Reaction (Decomposition): Catalyzed by base (even trace alkalinity from glass or solvents) and heat.[1]
This guide provides a self-validating system to arrest this reversion, ensuring the integrity of your material for downstream applications like the synthesis of 2-bromomandelic acid or clopidogrel derivatives.
Troubleshooting Guide (Q&A)
Issue 1: The solid material has turned from off-white to yellow/brown.
Diagnosis: This is a hallmark of base-catalyzed decomposition followed by oligomerization.[1] The yellowing is often due to the oxidation of the liberated 2-bromobenzaldehyde or the polymerization of HCN (azulmic acid formation).
Corrective Action:
-
Immediate pH Check: Dissolve a small aliquot (10 mg) in 1 mL of neutral methanol and check with wet pH paper.[1] If pH > 5, the material is compromising.[1]
-
Recrystallization/Washing:
-
Dissolve the crude solid in a minimal amount of diethyl ether or dichloromethane (DCM).[1]
-
Crucial Step: Wash the organic phase with 0.01 M H₂SO₄ or 0.1 M HCl (cold).[1] This neutralizes any basic residues.[1]
-
Dry over Na₂SO₄ (acidic nature) rather than K₂CO₃ (basic).[1]
-
Recrystallize from an acidified solvent system (e.g., Hexane/Et₂O with 0.01% acetic acid).[1]
-
Issue 2: I detect a faint "bitter almond" odor when opening the container.
Diagnosis: CRITICAL SAFETY HAZARD. This indicates active evolution of Hydrogen Cyanide (HCN).[1] The equilibrium has shifted to the right.
Immediate Protocol:
-
Evacuate & Ventilate: Move the container to a high-flow fume hood immediately.
-
Quench: If the material is unsalvageable, quench by adding it slowly to a basic hypochlorite solution (bleach + NaOH) to neutralize HCN.[1]
-
Restabilization (If salvageable):
Issue 3: Variable yields in downstream Grignard or hydrolysis reactions.
Diagnosis: Free 2-bromobenzaldehyde in your starting material is consuming your reagent (e.g., Grignard reagent) or undergoing side reactions (Benzoin condensation).[1]
Validation Step: Run a ¹H NMR in CDCl₃.[1]
-
Cyanohydrin Methine Proton: Look for a singlet around δ 5.5–5.9 ppm .[1]
-
Aldehyde Proton (Decomposition): Look for a singlet around δ 10.3 ppm .[1]
-
Calculation: Integration ratio provides the exact purity. If Aldehyde > 5%, repurify.[1]
Frequently Asked Questions (FAQs)
Q: What is the optimal storage condition? A: Store at -20°C to 4°C in a tightly sealed container. Crucially, the atmosphere should be inert (Argon/Nitrogen), and the material should contain a trace acid stabilizer (e.g., 0.1% w/w p-Toluenesulfonic acid or Citric acid).[1]
Q: Can I use basic drying agents like Magnesium Sulfate or Potassium Carbonate? A: NO. Magnesium sulfate is slightly acidic/neutral and is acceptable, but Sodium Sulfate is preferred.[1] Never use Potassium Carbonate or basic Alumina; these will trigger immediate rapid decomposition into HCN and aldehyde.[1]
Q: Is the compound light sensitive? A: Yes, secondary oxidation of the bromide or aldehyde functionality can occur.[1] Store in amber vials wrapped in foil.
Q: How do I ship this compound safely? A: It must be classified as a toxic solid (due to potential HCN release).[1] It should be packed with cold packs (4°C) and clearly labeled. Ensure the material is acidified prior to shipping to prevent pressure buildup of HCN gas.[1]
Experimental Protocols
Protocol A: Stabilization of Crude 2-(2-Bromophenyl)-2-hydroxyacetonitrile
Use this protocol immediately after synthesis or if decomposition is suspected.[1]
Reagents:
-
Solvent: Diethyl Ether (Et₂O) or Dichloromethane (DCM)[1]
-
Stabilizer: Concentrated HCl or p-Toluenesulfonic acid (pTSA)[1]
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)[1]
Step-by-Step:
-
Dissolution: Dissolve the crude cyanohydrin in Et₂O (10 mL per gram).
-
Acid Wash: Wash the organic layer twice with cold 0.1 N HCl .[1] This removes any trace base (cyanide or hydroxide ions) that catalyzes reversion.[1]
-
Drying: Separate the organic layer and dry over anhydrous Na₂SO₄ for 10 minutes.
-
Add Stabilizer: Before evaporating the solvent, add 0.5% (w/w) of glacial acetic acid or a crystal of pTSA to the solution.[1]
-
Concentration: Evaporate solvent under reduced pressure at < 30°C . Do not heat the water bath above 35°C.
-
Storage: Obtain the solid/oil and store immediately at -20°C.
Protocol B: Protection (Silylation) for Long-Term Stability
If the free hydroxyl group is not required immediately, protect it as a silyl ether.[1]
-
Dissolve Cyanohydrin (1 eq) in DCM.
-
Add Imidazole (1.1 eq) and TMSCl (1.1 eq) at 0°C.
-
Stir for 1 hour.
-
Workup with water wash (slightly acidic).[1]
-
Result: The O-TMS protected cyanohydrin is thermally stable and can be purified by silica chromatography (which is usually impossible for the free cyanohydrin).[1]
Visualizations
Figure 1: Decomposition & Stabilization Pathway
This diagram illustrates the base-catalyzed reversion mechanism and where stabilizers intervene.
Caption: Figure 1. The equilibrium dynamics of cyanohydrins. Acidic conditions (green pathway) force the equilibrium to the left (stable), while basic conditions (red pathway) drive decomposition.[1]
Figure 2: Workflow for Handling & QC
Caption: Figure 2. Decision tree for assessing material integrity before use.
References
-
Preparation and Crystal Structure: Betz, R., Betzler, F., & Klüfers, P. (2008).[1] 2-Bromobenzaldehyde cyanohydrin.[1] Acta Crystallographica Section E. [Link]
-
General Cyanohydrin Stability: OrgSolver. Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl). [Link]
-
Industrial Stabilization Methods: Vertex AI Patent Search (CA2271607C).[1] Process for stabilizing cyanohydrins. (General methodology for acid stabilization).
-
Enzymatic Synthesis & Stability: Asano, Y. et al. (2015).[1] Discovery and molecular properties of hydroxynitrile lyase. PNAS.[1] [Link][1]
Sources
Minimizing HCN release during 2-(2-Bromophenyl)-2-hydroxyacetonitrile workup
Topic: Safety and Yield Optimization for 2-(2-Bromophenyl)-2-hydroxyacetonitrile Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Safety Division
Introduction
You are working with 2-(2-Bromophenyl)-2-hydroxyacetonitrile , a cyanohydrin intermediate derived from 2-bromobenzaldehyde. This compound presents a dual challenge:
-
Safety: It is a "masked" source of Hydrogen Cyanide (HCN). Improper handling releases lethal gas.
-
Stability: The cyanohydrin functionality is reversible.[1] Conditions that favor safety (high pH for cyanide destruction) often destroy your product.
This guide provides a self-validating workflow to maintain the equilibrium in favor of the cyanohydrin product while managing the risks of HCN release.
Module 1: The Mechanistic Basis (The "Why")
To control the hazard, you must control the equilibrium. Cyanohydrins exist in a dynamic equilibrium with their parent aldehyde and HCN.[2]
Critical Control Points
-
pH Sensitivity:
-
pH < 4 (Acidic): The equilibrium is stable. The hydroxyl group is protonated/neutral, preventing the elimination of the cyanide ion (
). -
pH > 7 (Basic): The hydroxyl proton is removed, triggering the rapid elimination of cyanide and the release of HCN gas (if not trapped as salt) or polymerization.
-
-
Thermal Sensitivity: The retro-cyanohydrin reaction is endothermic. Heat drives the reaction to the right (decomposition), releasing HCN gas.[3]
Visualizing the Risk Pathway
The following diagram illustrates the stability triggers.
Caption: Figure 1. The stability equilibrium of cyanohydrins. Basic conditions and heat trigger the release of HCN.
Module 2: Experimental Protocol (The "What")
Objective: Isolate the product while suppressing HCN evolution.
Reagents & Equipment
-
Quench Buffer: 0.1 M HCl or Phosphate Buffer (pH 5-6).
-
Extraction Solvent: Dichloromethane (DCM) or MTBE (Avoid Ethyl Acetate if transesterification is a risk, though rare here).
-
Waste Treatment: 10% Sodium Hypochlorite (Bleach) and NaOH pellets.
Step-by-Step Workup Guide
| Step | Action | Rationale (Causality) |
| 1. Cooling | Cool reaction mixture to 0–5°C before quenching. | Lowers kinetic energy, shifting equilibrium toward the stable cyanohydrin adduct. |
| 2. Acidification | Adjust pH to 2.0 – 4.0 using dilute H₂SO₄ or HCl. | CRITICAL: Neutralizing excess cyanide with acid will generate HCN gas, but it stabilizes the product. You must perform this in a high-flow fume hood. |
| 3. Phase Separation | Extract with cold DCM. Do NOT wash with NaHCO₃. | Bicarbonate washes (pH ~8.5) will instantly decompose the cyanohydrin at the interface, releasing HCN and lowering yield. Use water or brine only. |
| 4. Drying | Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate). | Avoid MgSO₄ if it is slightly basic (rare, but possible). Na₂SO₄ is strictly neutral. |
| 5. Stabilization | Add a trace (0.1%) of Chloroacetic acid or p-TsOH to the flask before concentration. | Acts as a "keeper" acid to prevent decomposition during solvent removal. |
| 6. Concentration | Rotovap at bath temp < 35°C . | Heat shifts |
Module 3: Troubleshooting & FAQs
Scenario A: "I smell bitter almonds."
Diagnosis: You have a containment breach of HCN gas. Immediate Action:
-
Close the sash immediately.
-
Alert lab personnel.
-
Check your waste stream pH. If you mixed acidic aqueous waste with bleach without basifying first, you are generating Chlorine gas and HCN.
Scenario B: "The layers won't separate (Emulsion)."
Issue: 2-Bromobenzaldehyde derivatives often form heavy emulsions. Do NOT: Add base (brine/bicarb mix) to break it. Solution:
-
Filter the biphasic mixture through a pad of Celite .
-
Add more DCM (increases density difference).
-
Centrifugation (if small scale).
FAQ: Waste Disposal
Q: Can I just pour bleach into the aqueous waste? A: NO.
-
Reason: Your aqueous waste is likely acidic (from Step 2).
-
Reaction:
. -
Correct Protocol:
-
Add solid NaOH to the aqueous waste until pH > 11 (Check with paper).
-
Then slowly add Bleach.
-
Stir overnight.
-
Module 4: Waste Treatment Comparison
Choose the method that fits your lab's capacity.
| Method | Mechanism | pH Requirement | Pros | Cons |
| Hypochlorite (Bleach) | Oxidation ( | > 11 (Strict) | Complete destruction; widely available. | dangerous if acidified ( |
| Ferrous Sulfate | Complexation ( | 7 - 9 | Safer; no gas evolution; effective for "sludge." | Produces large amounts of blue solid waste (Prussian Blue); requires disposal as heavy metal waste. |
Safe Workflow Logic
Caption: Figure 2. Decision tree for workup. Avoiding basic washes is the single most critical factor in preventing HCN release.
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). Hydrogen Cyanide: Systemic Agent. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Cyanide. United States Department of Labor. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to Section on Cyanohydrin Synthesis and Safety).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11314, Mandelonitrile. (Mechanistic proxy for 2-bromophenyl analog). Retrieved from [Link]
Sources
Troubleshooting low yields in 2-bromobenzaldehyde cyanosilylation
Technical Support Center: Optimizing 2-Bromobenzaldehyde Cyanosilylation
Topic: Troubleshooting Low Yields in 2-Bromobenzaldehyde Cyanosilylation with TMSCN Ticket ID: #CN-2BR-OPT Assigned Specialist: Senior Application Scientist
Executive Summary: The "Ortho-Effect" Challenge
You are likely encountering low yields (typically <40%) or incomplete conversion when reacting 2-bromobenzaldehyde with trimethylsilyl cyanide (TMSCN). Unlike para- or meta-substituted benzaldehydes, the 2-bromo (ortho) substituent introduces a specific "Steric-Electronic Conflict."
-
Electronic Activation (Favorable): The bromine atom is electron-withdrawing (inductive effect,
), which should theoretically activate the carbonyl carbon for nucleophilic attack. -
Steric Shielding (Unfavorable): The large bromine atom physically blocks the trajectory of the incoming nucleophile (TMSCN) and the catalyst binding site.
-
Reversibility: The cyanosilylation is an equilibrium process. In the presence of moisture or insufficient driving force, the thermodynamic equilibrium favors the starting aldehyde.
This guide provides a self-validating troubleshooting workflow to overcome these barriers.
Module 1: Diagnostic Workflow
Before altering your chemistry, diagnose the failure mode using this logic tree.
Caption: Diagnostic logic flow for identifying the root cause of low yields in cyanosilylation.
Module 2: The Standard Protocol ( Catalysis)
The Zinc Iodide (
Optimized Protocol for Sterically Hindered Aldehydes:
| Parameter | Standard Condition | Optimized for 2-Br-Benzaldehyde | Reason |
| Catalyst | Higher loading overcomes steric barrier and catalyst poisoning. | ||
| Solvent | DCM or THF | Neat (Solvent-free) or DCM (High Conc.) | Maximizes collision frequency; "Neat" conditions drive kinetics. |
| Temperature | RT to | Slight heat may be required to overcome the activation energy barrier. | |
| Time | 1-2 hours | 4-12 hours | Steric hindrance slows the rate of addition significantly. |
Step-by-Step Procedure:
-
Drying: Flame-dry a 2-neck round bottom flask under vacuum. Cool under Argon.
-
Catalyst Prep: Add
(160 mg, 0.5 mmol, 5 mol%). Note: If is pink, it is oxidized. Resublime or use fresh bottle. -
Substrate: Add 2-bromobenzaldehyde (1.85 g, 10 mmol).
-
Solvent (Optional): If solid, add minimal anhydrous DCM (2-3 mL). If liquid, run neat .
-
Addition: Add TMSCN (1.5 mL, 12 mmol, 1.2 equiv) dropwise via syringe over 10 mins. Caution: HCN potential.
-
Reaction: Stir vigorously. The reaction is slightly exothermic.
-
Monitoring: Monitor by 1H NMR of an aliquot (benzene-d6), not TLC (TMSCN ethers can hydrolyze on silica). Look for the methine proton shift from ~10 ppm (CHO) to ~5.5 ppm (CH-OTMS).
Module 3: Troubleshooting FAQs
Q1: My reaction goes to 50% conversion and stops. Adding more TMSCN doesn't help. Why?
A: You are fighting thermodynamic equilibrium. Cyanosilylation is reversible. The 2-bromo substituent destabilizes the tetrahedral product due to steric crowding, making the reverse reaction (elimination of TMSCN) easier.
-
The Fix: Do not use THF (Lewis basic solvents coordinate to Zinc, deactivating it). Use Solvent-Free (Neat) conditions. By removing the solvent, you maximize the concentration of reagents, pushing the equilibrium toward the product (Le Chatelier’s principle).
Q2: The product disappears during purification. What happened?
A: Hydrolysis on the column. The silyl ether bond in 2-bromo-alpha-(trimethylsilyloxy)phenylacetonitrile is labile. Acidic silica gel cleaves the -OTMS group, regenerating the cyanohydrin, which then loses HCN to revert to the aldehyde.
-
The Fix:
-
Neutralize Silica: Pre-treat your silica gel column with 1-2%
(Triethylamine) in Hexanes. -
Distillation: If the product is stable, Kugelrohr distillation is preferred over chromatography.
-
One-Pot: If the next step is reduction or hydrolysis (to acid), do not isolate. Proceed directly.
-
Q3: My is hard and sticky. Can I use it?
A: No. Zinc Iodide is extremely hygroscopic. If it is sticky or pink, it has absorbed water and partially hydrolyzed/oxidized.
-
The Fix:
-
Option A: Purchase fresh anhydrous
(99.99% beads). -
Option B: Use Iodine (
) as a pre-catalyst. Add 1-2 crystals of solid Iodine. It reacts with TMSCN to generate TMS-I and in situ (if Zn metal is present) or acts as a mild Lewis acid itself.
-
Q4: Are there alternatives if fails completely?
A: Yes, switch to N-Heterocyclic Carbenes (NHCs) or Lewis Bases.
If the Lewis Acid pathway (
-
Protocol: Use 1 mol% DABCO or an NHC (like IMes). These activate the TMSCN silicon center, creating a hypervalent silicate species that is more nucleophilic and less sensitive to the steric bulk of the aldehyde.
Module 4: Mechanistic Insight (Why "Neat" Works)
Understanding the mechanism clarifies why solvent choice is critical for the 2-bromo substrate.
Caption:
References
-
Corey, E. J., et al. (1975). "Total synthesis of prostaglandins". Journal of the American Chemical Society, 97(3), 653–654. (Establishes
as the benchmark catalyst). -
Song, J. J., et al. (2006).[1] "Activation of TMSCN by N-Heterocyclic Carbenes for Facile Cyanosilylation of Carbonyl Compounds". The Journal of Organic Chemistry, 71(3), 1273–1276.[1] (High-yield alternative for hindered substrates).
-
Douglas, K., et al. (2023). "Group 14 Metallocene Catalysts for Carbonyl Hydroboration and Cyanosilylation". ChemRxiv. (Comparative study on catalyst efficiency for 4-bromobenzaldehyde).
-
Kuribayashi, T., et al. (2024). "ZnI2-Mediated cis-Glycosylations of Various Constrained Glycosyl Donors". Molecules, 29(19), 4704.
utility in sensitive steric environments). -
Denmark, S. E., & Chung, W. J. (2006).[2] "Lewis base catalyzed addition of trimethylsilyl cyanide to aldehydes".[2] The Journal of Organic Chemistry, 71(10), 4002–4005.[2] (Mechanistic insight into Lewis base catalysis).
Sources
Controlling reversibility of cyanohydrin formation for ortho-substituted benzaldehydes
Current Status: Operational Subject: Controlling Reversibility & Steric Hindrance in Ortho-Substituted Systems Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Ortho-Effect" Challenge
Welcome to the technical guide for handling sterically compromised cyanohydrin syntheses. If you are working with ortho-substituted benzaldehydes (e.g., 2-chlorobenzaldehyde, 2-nitrobenzaldehyde, 2-methoxybenzaldehyde), you are fighting two opposing forces:
-
Thermodynamic Penalty: The bulky ortho-group destabilizes the tetrahedral
cyanohydrin product, pushing the equilibrium back toward the planar aldehyde ( decreases). -
Kinetic Barrier: The substituent physically blocks the nucleophilic attack trajectory of the cyanide ion.
This guide provides three distinct "Modules" to overcome these barriers, ranging from thermodynamic manipulation to irreversible kinetic trapping.
Module 1: Thermodynamic Control (Reversible Methods)
Best for: Racemic synthesis, large-scale precursors, and substrates where downstream reactions (e.g., hydrolysis) occur in situ.
The Equilibrium Landscape
For ortho-substituted substrates, the equilibrium constant (
Figure 1: The steric clash in ortho-substituted systems accelerates the reverse reaction, destabilizing the product.
Protocol A: The CO₂-Mediated Aqueous System
This is a robust method for ortho-substituted aldehydes that avoids handling free HCN gas. The
Reagents:
-
Substrate: 2-Chlorobenzaldehyde (Example)
-
Reagent: NaCN (1.2 equiv)
-
Solvent:
/ Ethanol (1:1) -
Atmosphere:
balloon (1 atm)
Step-by-Step:
-
Dissolve aldehyde in EtOH; add aqueous NaCN.
-
Purge headspace with
and attach a balloon. -
Stir vigorously at 0°C to 10°C . Note: Lower temperature favors the exothermic addition.
-
Critical Step: Monitor by NMR, not TLC (see Troubleshooting).
-
Workup: Acidify immediately with 1M HCl to pH 2. Extract with DCM. Do not wash with bicarbonate (high pH triggers reversal).
Module 2: Kinetic Trapping (Irreversible Methods)
Best for: Isolating stable intermediates, asymmetric synthesis, and highly hindered substrates (e.g., 2,6-dichlorobenzaldehyde).
The TMSCN Strategy
By using Trimethylsilyl Cyanide (TMSCN), you replace the reversible protonation step with an irreversible
Figure 2: Kinetic trapping via O-silylation bypasses the equilibrium constraints of aqueous methods.
Recommended Catalysts for Ortho-Substrates
| Catalyst Class | Specific Reagent | Mechanism | Notes for Ortho-Substrates |
| Lewis Acid | Activates C=O | Excellent for 2-nitrobenzaldehyde; very fast. | |
| Lewis Base | DABCO or TEA | Activates TMSCN | Good general purpose; cheaper but slower for hindered systems. |
| Chiral | Ti(salen) complex | Dual Activation | Required for enantioselective synthesis of ortho-derivatives [3]. |
Protocol B: Lewis Acid Catalyzed Silylation
-
Inert Atmosphere: Flame-dry flask,
atmosphere. -
Mix: 1.0 equiv Aldehyde + 1.2 equiv TMSCN in dry DCM (
). -
Catalyst: Add
(solid, catalytic). -
Reaction: Stir at 0°C. Ortho-substrates may require warming to RT after 1 hour if conversion is <50%.
-
Quench: Do not use aqueous workup if possible. Remove volatiles in vacuo and purify via short-path distillation or deactivated silica.
Module 3: Biocatalytic Solutions (Enzymatic)
Best for: High enantiomeric excess (ee) under mild conditions.
Enzyme Selection Matrix
Steric hindrance affects enzyme binding pockets differently. Standard almond meal enzymes often fail with ortho-substituents.
-
Avoid: Prunus amygdalus HNL (PaHNL) – The active site is often too restricted for 2-substituted rings.
-
Use: Manihot esculenta HNL (MeHNL) or Hevea brasiliensis HNL (HbHNL).[1] These possess larger hydrophobic pockets that accommodate ortho-clashes [4, 5].
Protocol C: Biphasic Enzymatic Synthesis
-
System: MTBE / Citrate Buffer (pH 5.5) biphasic mixture.
-
Enzyme: Add MeHNL (crude lysate or immobilized).
-
Cyanide Source: Acetone cyanohydrin (transcyanation) is preferred over HCN gas for safety and equilibrium control.
-
Ortho-Optimization: High water activity (
) can sometimes lead to non-enzymatic background reaction (racemization). Use a low-water organic system if ee drops.
Troubleshooting & FAQs
Section 1: Instability & Decomposition
Q: My product disappears during silica gel chromatography. Why? A: Silica gel is slightly acidic and contains surface hydroxyls. For ortho-substituted cyanohydrins, this surface acts as a catalyst for the retro-cyanohydrin reaction (reversion to aldehyde + HCN).
-
Fix 1 (Deactivation): Pre-treat silica with 1% Triethylamine in Hexanes before loading.
-
Fix 2 (Telescoping): Skip purification. React the crude cyanohydrin immediately in the next step (e.g., acid hydrolysis to mandelic acid).
-
Fix 3 (Protection): If using Method A (aqueous), protect the -OH group (acetyl chloride/pyridine) before purification.
Q: My GC-MS shows only the starting aldehyde, but NMR showed product.
A: This is a classic artifact. The high temperature of the GC inlet (
-
Solution: Use LC-MS or rely on
-NMR (look for the -proton signal at 5.0–6.0 ppm).
Section 2: Reaction Optimization
Q: The reaction stalls at 60% conversion for 2,6-dichlorobenzaldehyde. A: This is the "Ortho-Wall." The thermodynamics are fighting you.
-
Thermodynamic Fix: Lower the temperature to -10°C (favors adduct).
-
Kinetic Fix: Switch to Module 2 (TMSCN) with a stronger Lewis Acid (
). The silylation is irreversible, acting as a "sink" to pull the equilibrium 100% to the product.
Q: The enzyme (PaHNL) is giving 0% yield for 2-bromo-benzaldehyde. A: The substrate likely does not fit the active site.
-
Solution: Switch to MeHNL (Cassava source). If unavailable, use the chemical TMSCN method with a chiral Vanadium or Titanium Salen catalyst for asymmetric induction.
References
-
Vertex AI Search. (2025). Equilibrium constants for traditional cyanohydrin synthesis with KCN and CO2-mediated reactions. ResearchGate.
-
North, M., & Omedes Pujol, M. (2010).[2] Kinetics and mechanism of vanadium catalysed asymmetric cyanohydrin synthesis.[2] ResearchGate.
-
Belokon, Y. N., et al. (2004). First structurally defined catalyst for the asymmetric addition of trimethylsilyl cyanide to benzaldehyde. Chemical Communications.
-
Gaggero, E., et al. (2010). Activity and Enantioselectivity of the Hydroxynitrile Lyase MeHNL in Dry Organic Solvents.[3][4] PMC (NIH).
-
Griengl, H., et al. (2014). Recent Developments in Hydroxynitrile Lyases for Industrial Biotechnology.[5] ResearchGate.
-
Reddit ChemPros Community. (2024).[6] Cyanohydrin stability on GC.[6][7]
Sources
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Activity and enantioselectivity of the hydroxynitrile lyase MeHNL in dry organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity and Enantioselectivity of the Hydroxynitrile Lyase MeHNL in Dry Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess (ee) of (2-Bromophenyl)(hydroxy)acetonitrile
For researchers, scientists, and drug development professionals, the precise quantification of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and quality control.[1] The chiral cyanohydrin, (2-Bromophenyl)(hydroxy)acetonitrile, serves as a valuable building block in the synthesis of numerous pharmaceutical agents. Its stereochemical purity directly influences the efficacy and safety of the final active pharmaceutical ingredient. Therefore, the selection of a robust and reliable analytical method for determining its enantiomeric excess is a critical decision in the development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the fundamental principles of each method, present detailed experimental protocols, and offer insights to guide you in selecting the most appropriate technique for your laboratory's specific needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is arguably the most widely adopted method for enantiomeric excess determination due to its versatility, robustness, and broad applicability.[2][3][4] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.[5]
The "Why": Causality in Method Design
The success of a chiral HPLC separation hinges on creating a transient diastereomeric complex between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5] For a molecule like (2-Bromophenyl)(hydroxy)acetonitrile, which contains a hydroxyl group, a nitrile group, and an aromatic ring, several interactions are possible, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.[5]
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a wide range of chiral compounds, including mandelonitrile derivatives.[3][6] The helical structure of the polysaccharide polymers creates chiral grooves where enantiomers can bind with slightly different energies, enabling separation. The choice of mobile phase (typically a mixture of a hydrocarbon like n-hexane and an alcohol like isopropanol or ethanol) is critical. The alcohol component acts as a polar modifier, competing with the analyte for interaction sites on the CSP. By carefully tuning the alcohol concentration, one can modulate the retention times and optimize the resolution between the enantiomeric peaks.[7]
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of (2-Bromophenyl)(hydroxy)acetonitrile using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol (IPA) mixture. A typical starting point is 90:10 (v/v).
-
Sample: (2-Bromophenyl)(hydroxy)acetonitrile, racemic standard and the sample to be analyzed.
-
Sample Solvent: Mobile phase or a compatible solvent.
Procedure:
-
System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Racemic Standard Analysis: Prepare a solution of the racemic standard (approx. 1 mg/mL) in the mobile phase. Inject 10 µL and record the chromatogram. This step is crucial to identify the retention times of both the (R)- and (S)-enantiomers and to confirm that the column is providing adequate separation (baseline resolution is ideal).
-
Sample Analysis: Prepare a solution of the test sample at a similar concentration. Inject 10 µL and record the chromatogram under the identical conditions.
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
(Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Workflow Diagram: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
Chiral SFC has gained significant traction as a powerful alternative to HPLC, particularly for high-throughput screening and purification.[8][9][10] It utilizes supercritical CO2 as the primary mobile phase component, which offers the advantages of low viscosity and high diffusivity.[8] These properties allow for faster separations and reduced analysis times compared to HPLC.[8][9]
The "Why": Causality in Method Design
The separation mechanism in chiral SFC is analogous to normal-phase HPLC. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[8] Supercritical CO2 is non-polar, and its elution strength is modulated by adding a small percentage of a polar organic modifier, typically an alcohol like methanol or ethanol.[8][11] For basic or acidic compounds, small amounts of additives (e.g., diethylamine for bases) may be required to improve peak shape, though this is generally not necessary for neutral molecules like (2-Bromophenyl)(hydroxy)acetonitrile.[11] The key advantage of SFC is speed; the low viscosity of the mobile phase allows for much higher flow rates without generating excessive backpressure, drastically cutting down run times, often to just a few minutes.[9]
Experimental Protocol: Chiral SFC
Objective: To rapidly determine the enantiomeric excess of (2-Bromophenyl)(hydroxy)acetonitrile.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.
Materials:
-
Column: Chiralpak® IA, IB, IC, or ID (or equivalent immobilized polysaccharide-based CSP, which are more robust to different modifiers).
-
Mobile Phase: Supercritical CO₂ / Methanol. A typical starting gradient might be from 5% to 40% Methanol over 5 minutes.
-
Sample: (2-Bromophenyl)(hydroxy)acetonitrile, racemic standard and the sample to be analyzed.
-
Sample Solvent: Methanol or Ethanol.
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase conditions at a flow rate of 3.0 mL/min and a back pressure of 15 MPa until the system is stable.
-
Racemic Standard Analysis: Prepare a solution of the racemic standard (approx. 1 mg/mL) in methanol. Inject 5 µL and record the chromatogram to determine the retention times and confirm separation.
-
Sample Analysis: Prepare the test sample at a similar concentration and inject under the same conditions.
-
Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the same formula as for HPLC.
-
Workflow Diagram: Chiral SFC
Caption: Workflow for rapid ee determination by Chiral SFC.
NMR Spectroscopy: The Derivatization-Free Approach
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess.[1] Instead of physical separation, it relies on creating a diastereomeric environment in the NMR tube, which makes the signals of the two enantiomers chemically non-equivalent and thus distinguishable.[12] This is typically achieved by adding a chiral solvating agent (CSA).[12][13][14]
The "Why": Causality in Method Design
A Chiral Solvating Agent (CSA) is an enantiomerically pure compound that forms weak, transient diastereomeric complexes with the analyte enantiomers in solution.[15] These complexes have slightly different magnetic environments, leading to a splitting of NMR signals for the (R)- and (S)-enantiomers of the analyte.[12] For (2-Bromophenyl)(hydroxy)acetonitrile, the proton attached to the chiral center (the methine proton) is an excellent candidate for observation. By integrating the areas of the two resolved signals, one can directly determine the enantiomeric ratio.[15] The key advantage of this method is that it requires no prior separation and can be non-destructive. The magnitude of the signal splitting (Δδ) depends on the strength of the interaction with the CSA, the solvent, and the temperature.[12]
Experimental Protocol: NMR with Chiral Solvating Agent
Objective: To determine the enantiomeric excess of (2-Bromophenyl)(hydroxy)acetonitrile in solution without chromatographic separation.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Analyte: (2-Bromophenyl)(hydroxy)acetonitrile (racemic standard and test sample).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a similar agent.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
Procedure:
-
Reference Spectrum: Dissolve ~5-10 mg of the analyte (racemic or test sample) in ~0.6 mL of deuterated solvent and acquire a standard ¹H NMR spectrum. Identify the chemical shift of the methine proton (the -CH(OH)CN proton).
-
Addition of CSA: To the same NMR tube, add the CSA in increments (e.g., 0.5, 1.0, 1.5 equivalents relative to the analyte), acquiring a spectrum after each addition.
-
Observation of Splitting: Monitor the methine proton signal. In the presence of the CSA, this signal should split into two distinct signals corresponding to the two diastereomeric complexes. Continue adding CSA until baseline separation of these two signals is achieved.
-
Data Analysis:
-
Carefully integrate the two separated signals for the methine proton.
-
Calculate the enantiomeric excess (% ee) using the integration values in the same formula used for chromatography.
-
Workflow Diagram: NMR with CSA
Caption: Workflow for ee determination by NMR with a CSA.
Head-to-Head Performance Comparison
The optimal choice of technique depends on various factors including available instrumentation, required sample throughput, and the specific goals of the analysis.
| Parameter | Chiral HPLC | Chiral SFC | NMR Spectroscopy (with CSA) |
| Principle | Physical separation based on differential partitioning with a CSP.[1] | Physical separation using a supercritical fluid mobile phase.[8] | Chemical shift non-equivalence in the presence of a chiral solvating agent.[1] |
| Analysis Time | Moderate (typically 10-30 min). | Very Fast (typically 2-10 min).[9] | Fast (acquisition is quick, but method development may take time). |
| Resolution | Excellent, baseline separation is common. | Excellent, often comparable or better than HPLC.[16] | Variable, depends on analyte-CSA interaction, concentration, and temperature.[12] |
| Sensitivity | High (µg/mL to ng/mL). | High, comparable to HPLC. | Lower, requires mg of sample. |
| Solvent Usage | High (organic solvents like hexane, isopropanol). | Low (primarily CO₂, small % of organic modifier).[9] | Very Low (less than 1 mL of deuterated solvent). |
| Throughput | Moderate. | High, ideal for screening.[10] | Moderate, suitable for individual samples. |
| Key Advantage | Universally established, robust, and versatile.[4] | Speed and reduced environmental impact.[8] | No physical separation needed, non-destructive. |
| Key Limitation | Higher solvent cost and disposal concerns. | Higher initial instrument cost. | Lower sensitivity, potential for signal overlap. |
Conclusion and Recommendations
For the determination of enantiomeric excess of (2-Bromophenyl)(hydroxy)acetonitrile, all three methods offer viable and robust solutions.
-
Chiral HPLC remains the gold standard for routine quality control. Its reliability and the vast library of available chiral stationary phases make it a dependable workhorse for any analytical lab.[4]
-
Chiral SFC is the superior choice when speed and high throughput are paramount. For laboratories involved in library screening or rapid process optimization, the significant reduction in analysis time and solvent consumption provides a compelling advantage.[10]
-
NMR Spectroscopy with a Chiral Solvating Agent is an elegant and powerful tool for direct, in-solution measurement. It is particularly useful for mechanistic studies, reaction monitoring, or when only a small number of samples need to be analyzed without the need for extensive method development on a chromatographic system.
Ultimately, the choice rests on balancing the need for speed, sensitivity, and the operational capacity of your laboratory. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most effective method for ensuring the enantiomeric purity of this critical chemical intermediate.
References
-
Pérez-Trujillo, M., Monteagudo, E., & Parella, T. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry, 85(22), 10887-94. Retrieved from [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
-
Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 210-6. Retrieved from [Link]
-
Unknown Author. (n.d.). Determination of enantiomeric excess. University of Bristol. Retrieved from [Link]
-
Pérez-Trujillo, M., Monteagudo, E., & Parella, T. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry, 85(22), 10887-94. Retrieved from [Link]
-
Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 159-69. Retrieved from [Link]
-
De Klerck, K. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-101. Retrieved from [Link]
-
Galaverna, G., & Pescitelli, G. (2021). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Retrieved from [Link]
-
JASCO. (2025). Rapid Column Screening for Chiral Separation by Parallel SFC. JASCO Global. Retrieved from [Link]
-
Gryko, D. T., et al. (2022). Importance of molecular symmetry for enantiomeric excess recognition by NMR. mediaTUM. Retrieved from [Link]
-
Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation. Retrieved from [Link]
-
Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. Retrieved from [Link]
-
Forss, A. (n.d.). Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. HPLC. Retrieved from [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics & Pharmacovigilance, 2, 008. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. uma.es [uma.es]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. eijppr.com [eijppr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jasco-global.com [jasco-global.com]
- 10. waters.com [waters.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arpi.unipi.it [arpi.unipi.it]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Comparison Guide: IR Characterization of 2-(2-Bromophenyl)-2-hydroxyacetonitrile
Topic: IR spectroscopy peaks for nitrile group in 2-(2-Bromophenyl)-2-hydroxyacetonitrile Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of pharmaceutical intermediates, specifically the cyanohydrin derivative 2-(2-Bromophenyl)-2-hydroxyacetonitrile , Infrared (IR) spectroscopy serves as the primary rapid-response tool for reaction monitoring. This guide provides a technical comparison of the target compound's spectral signature against its precursors and potential degradation products.
The diagnostic utility of this analysis hinges on the nitrile (
Theoretical Framework: The Nitrile Vibrational Mode
The nitrile group exhibits a characteristic stretching vibration (
For 2-(2-Bromophenyl)-2-hydroxyacetonitrile , two critical structural factors influence the exact position of this peak compared to a standard aliphatic nitrile (typically
-
Electronic Environment (Inductive Effect): The nitrile group is attached to a benzylic carbon. Unlike aromatic nitriles (where the CN is directly on the ring and conjugation lowers the frequency to
), this compound is an -hydroxynitrile . The electron-withdrawing nature of the adjacent hydroxyl (-OH) and the ortho-bromophenyl group increases the bond order slightly via the inductive effect ( ), often sustaining the frequency in the higher aliphatic range ( ). -
Hydrogen Bonding: The proximity of the
-hydroxyl group allows for intramolecular or intermolecular hydrogen bonding. While H-bonding typically broadens the -OH signal, its effect on the nitrile acceptor can lead to a slight blue shift (increase in wavenumber) or intensity variation due to changes in the dipole moment derivative ( ).
Comparative Spectral Analysis
To validate the synthesis of 2-(2-Bromophenyl)-2-hydroxyacetonitrile, one must compare its spectrum against the starting material (2-Bromobenzaldehyde ) and the hydrolysis byproduct (2-Bromobenzoic acid ).
Table 1: Diagnostic IR Peak Comparison
| Functional Group | Target: Cyanohydrin (Product) | Precursor: Aldehyde (Starting Material) | Byproduct: Carboxylic Acid (Hydrolysis) |
| Nitrile ( | Absent | Absent | |
| Carbonyl ( | Absent | ||
| Hydroxyl ( | Absent (or weak overtone) | ||
| C-H (Aldehydic) | Absent | Absent |
(s) = strong, (m) = medium, (w) = weak, (br) = broad, (v. br) = very broad
Key Spectral Differentiators
-
The "Silent" Region: The appearance of the sharp nitrile peak at
is the definitive proof of C-C bond formation. -
Carbonyl Disappearance: The complete loss of the intense aldehyde carbonyl peak at
indicates full conversion. Retention of this peak suggests incomplete reaction. -
Hydroxyl Differentiation: The product's alcohol -OH is distinct from the carboxylic acid -OH. The acid -OH is extremely broad and often overlaps with C-H stretches, creating a "hairy beard" appearance in the
region, whereas the cyanohydrin -OH is a distinct broad band centered around .
Experimental Protocols
Protocol A: Synthesis of 2-(2-Bromophenyl)-2-hydroxyacetonitrile
Note: This reaction involves Cyanide.[1] All work must be performed in a well-ventilated fume hood with appropriate cyanide antidotes available.
Reagents:
-
2-Bromobenzaldehyde (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq) or Trimethylsilyl cyanide (TMSCN)
-
Sodium Bisulfite (
) (1.5 eq) - If using bisulfite adduct method -
Solvent: Water/Ethyl Acetate biphasic system or Methanol.
Step-by-Step Workflow:
-
Bisulfite Adduct Formation: Dissolve 2-bromobenzaldehyde in a minimal amount of methanol. Add a saturated aqueous solution of sodium bisulfite. Stir vigorously for 30 minutes until a white precipitate (bisulfite adduct) forms.
-
Cyanide Displacement: Cool the mixture to
. Slowly add an aqueous solution of NaCN dropwise. Caution: Exothermic. -
Reaction Phase: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extraction: Extract the product with Ethyl Acetate (
). -
Wash: Wash the organic layer with water and brine to remove excess cyanide salts.
-
Drying: Dry over anhydrous
and concentrate under reduced pressure. -
Purification: Recrystallization from hexanes/ether if necessary, though crude purity is often high.
Protocol B: IR Characterization Workflow
-
Sample Prep: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use an ATR (Attenuated Total Reflectance) module (Diamond/ZnSe crystal).
-
Background Scan: Acquire an air background spectrum (32 scans,
resolution). -
Acquisition: Place the solid/oil product on the crystal. Apply pressure (if ATR). Scan from
. -
Processing: Apply baseline correction. Identify the peak maximum in the
region.
Visualization: Reaction & Analysis Pathways
The following diagrams illustrate the synthesis logic and the spectral decision tree.
Caption: Synthesis pathway and critical IR spectral checkpoints for product validation.
Caption: Logic flow for interpreting IR spectral data to determine reaction outcome.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for IR group frequencies).
-
National Institute of Standards and Technology (NIST). Mandelonitrile IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function. W. H. Freeman.[2] (Mechanism of cyanohydrin formation).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-(2-Bromophenyl)-2-hydroxyacetonitrile
[1]
Executive Safety Directive
Hazard Class: Acute Toxicant | Reactive Cyanide Donor | Lachrymator
Primary Risk: Hydrogen Cyanide (HCN) Generation.
This compound is a cyanohydrin . Under basic conditions (pH > 10), it reverts to 2-bromobenzaldehyde and free cyanide (
Core Disposal Rule:
-
Bulk Waste (>1 g): Do NOT attempt to treat in-house. Segregate as "Reactive Cyanide Waste" for professional incineration.
-
Trace Residues & Glassware: Decontaminate via Alkaline Oxidation (Bleach Method) before washing.[1]
Waste Characterization & Classification
Before disposal, classify your waste stream to ensure regulatory compliance (RCRA/EPA).
| Parameter | Specification | Regulatory Note |
| Chemical Name | 2-(2-Bromophenyl)-2-hydroxyacetonitrile | |
| CAS Number | 52923-21-4 | |
| EPA Waste Code | D003 (Reactive), P030 (Cyanide salts*) | Strictly, P030 applies to salts, but regulators often group cyanohydrins here due to HCN potential. |
| DOT Hazard | Class 6.1 (Toxic Substances) | Packing Group II or III |
| Incompatibility | Acids, Strong Oxidizers, Reducing Agents | CRITICAL: Never mix with acids; generates lethal HCN gas. |
Decision Matrix: Disposal vs. Decontamination
Use this logic flow to determine the correct handling procedure.
Figure 1: Operational decision tree for cyanohydrin waste management.
Procedure A: Bulk Waste Disposal (Preferred)
Applicability: Expired stocks, reaction byproducts, or quantities >1 g.
-
Container Selection: Use a chemically resistant container (HDPE or Amber Glass).
-
Labeling: Affix a hazardous waste label clearly marked:
-
"Toxic Waste - Organic Cyanide"
-
"DANGER: Generates HCN upon contact with Acid"
-
-
Segregation: Place the container in a secondary containment tray within the satellite accumulation area.
-
Keep away from acidic waste streams (e.g., HCl,
).
-
-
Hand-off: Contact your EHS department or licensed hazardous waste contractor for "Lab Pack" incineration.
Procedure B: Trace Residue Decontamination (Alkaline Oxidation)
Applicability: Cleaning glassware, spatulas, and quenching reaction mixtures <1 g.
Mechanism:
Cyanohydrins are stable in acid but revert to aldehyde and cyanide in base.
Reagents Required[2][3][4][5][6]
-
Solvent: Acetone or Ethanol (to dissolve the organic solid).
-
Base: 10% Sodium Hydroxide (NaOH).
-
Oxidizer: Commercial Bleach (10-15% NaOCl) or Calcium Hypochlorite.
Step-by-Step Protocol
-
Preparation: Perform all work in a fume hood . Wear nitrile gloves, lab coat, and safety goggles.
-
Solubilization: Rinse glassware with a minimal amount of acetone or ethanol to dissolve the solid cyanohydrin. Collect this rinse in a beaker.
-
pH Adjustment (The Critical Step):
-
Add 10% NaOH to the rinse solution until pH > 10.
-
Note: This initiates the reversion to cyanide. Do not delay the next step.
-
-
Oxidation (Quenching):
-
Slowly add bleach (NaOCl) in excess (approx. 5-10 mL bleach per 100 mg of residue).
-
Stir for 30–60 minutes.
-
Reaction:
-
-
Verification: Test the solution with Potassium Iodide-Starch paper. A blue color indicates excess oxidant (bleach) is present, confirming cyanide destruction.
-
Disposal:
-
The resulting solution is now a mixture of organic solvent, aldehyde, and inactive cyanate.
-
Collect this as "Non-Halogenated Organic Waste" (due to the acetone/ethanol).
-
Do not pour down the drain unless explicitly authorized by local EHS protocols for treated cyanide waste.
-
Emergency Spill Response
Scenario 1: Solid Spill
-
Evacuate: Clear the immediate area.
-
PPE: Wear double nitrile gloves and a P100 respirator if dust is visible (and you are fit-tested).
-
Containment: Cover the spill with a dry absorbent pad or spill pillow.
-
Do not use wet paper towels initially, as moisture can accelerate hydrolysis.
-
-
Cleanup: Scoop material into a waste container.
-
Decontamination: Treat the surface with the Alkaline Bleach solution described in Procedure B.
Scenario 2: Liquid/Solution Spill
-
Ventilation: Maximize hood sash airflow or open lab windows if safe.
-
Absorb: Use a commercial "Chemical Spill Kit" or vermiculite.
-
Neutralize: If the spill is outside a hood, do not attempt to neutralize in place (risk of HCN gas generation). Absorb and bag immediately.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11160159, 2-(2-Bromophenyl)-2-hydroxyacetonitrile. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Wastes (40 CFR Part 261). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Retrieved from [Link][2]
Personal Protective Equipment & Safety Protocol: 2-(2-Bromophenyl)-2-hydroxyacetonitrile
Urgent Safety Notice:
2-(2-Bromophenyl)-2-hydroxyacetonitrile (CAS: 52923-21-4) is an
Treat this compound with the same rigor used for Sodium Cyanide or Mandelonitrile , with the added hazard of high lipophilicity (enhanced skin absorption) due to the bromophenyl moiety.
Part 1: Risk Assessment & Hierarchy of Controls
As a Senior Application Scientist, I prioritize Engineering Controls over PPE. PPE is your last line of defense, not your first.
The "Why" Behind the Protocol
-
Mechanism of Toxicity: The cyanide moiety inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, causing rapid cytotoxic hypoxia.
-
The Cyanohydrin Trap: This molecule is not static.[1][2] In the presence of water or physiological pH, it can revert to 2-bromobenzaldehyde and HCN.
-
Route of Entry: The bromine atom increases the molecular weight and lipophilicity, facilitating rapid dermal absorption and transport across the blood-brain barrier.
Graphviz Diagram: Hierarchy of Protection
The following logic flow dictates your safety setup.
Caption: Operational hierarchy prioritizing containment. PPE serves as the final barrier against dermal and inhalation breakthrough.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are insufficient for prolonged handling of cyanohydrins, especially if dissolved in organic solvents (DCM, THF) which permeate nitrile rapidly.
Hand Protection (Critical)
Recommendation: Silver Shield® / 4H® (PE/EVAL Laminate) gloves are the gold standard.
| Glove Type | Protection Level | Breakthrough Time | Protocol |
| Laminate (PE/EVAL) | Primary (High Risk) | > 480 mins | Mandatory for synthesis, weighing, and waste handling. These offer broad chemical resistance. |
| Nitrile (Double) | Secondary (Splash) | 15–30 mins | Only acceptable for closed vessel transport. Do not use for direct handling of the solid or solution. |
| Butyl Rubber | Alternative | > 120 mins | Good resistance to nitriles, but poor dexterity. Use for heavy cleanup. |
Scientist's Note: If dexterity is required, wear Laminate gloves as the inner layer and disposable nitrile gloves as the outer layer to secure the loose fit of the laminate.
Respiratory Protection
Primary Control: All work must be done in a certified chemical fume hood. PPE Backup:
-
Respirator: Full-face respirator with Type B (Grey) + P100 cartridges.
-
Why: Standard Organic Vapor (Black) cartridges have short service lives for HCN. You need cartridges specifically rated for Hydrogen Cyanide or Acid Gases .
-
-
Emergency: SCBA (Self-Contained Breathing Apparatus) must be available if a spill exceeds 50 mL.
Body & Eye Protection[2][3]
-
Eyes: Chemical Splash Goggles (ventless or indirect vent). Face shield required during quenching/waste disposal.
-
Body: Tyvek® chemical-resistant lab coat or apron. Standard cotton coats absorb liquids and hold the toxin against the skin.
Part 3: Operational Protocols
A. Pre-Work Verification (The "Buddy System")
Never work alone. Before opening the container:
-
Antidote Check: Confirm Hydroxocobalamin (Cyanokit) is onsite and not expired [1].
-
Oxygen: Ensure a medical oxygen tank with a non-rebreather mask is adjacent to the work area.
-
pH Paper: Have wetted pH strips taped to the hood sash to visually detect acidic fumes (red shift) if HCN evolves.
B. Handling & Synthesis
-
Weighing:
-
Do not weigh on an open bench.
-
Use a balance inside the fume hood.
-
If the balance is external, tare the vial, move to the hood, add solid, cap tightly, and return to weigh.
-
-
Solvent Selection:
-
Avoid acidic solvents (protic acids) which accelerate HCN release.
-
Keep the reaction mixture neutral or slightly basic if possible, unless the synthesis demands otherwise.
-
C. Decontamination & Waste Disposal (Quenching)
Core Directive: Convert the cyanide/cyanohydrin to the less toxic Cyanate (OCN-) via oxidation [2].
Step-by-Step Quenching Protocol:
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH >10 with Sodium Hydroxide. High pH prevents HCN gas evolution during quenching.
-
Treatment:
-
Slowly add the cyanohydrin waste to the basic bleach solution while stirring.
-
Exotherm Warning: This reaction generates heat. Add ice if treating >10g.
-
Allow to stir for 24 hours in the hood.
-
-
Verification: Test for residual cyanide using Prussian Blue test or commercially available CN- strips.
-
Disposal: Label as "Quenched Cyanide Waste - High pH" and dispose of according to hazardous waste regulations. NEVER mix with acidic waste streams.
Part 4: Emergency Response Workflow
If exposure occurs, speed is the only variable you control.
Caption: Immediate action flow. Note that oxygen is the first-line first aid; antidotes typically require medical administration.
Symptoms of Exposure[3][4][5][6]
-
Early: Headache, dizziness, rapid breathing (tachypnea), almond odor (unreliable—40% of population cannot smell it).
-
Late: Gasping, convulsions, cherry-red skin (rare), cardiac arrest.
References
-
Occupational Safety and Health Administration (OSHA). (2020). Cyanide Antidotes: Guidance on Availability and Use. Retrieved from [Link][3]
-
Centers for Disease Control and Prevention (CDC). (2018). Medical Management Guidelines for Hydrogen Cyanide. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
